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  • Product: 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide
  • CAS: 950235-23-1

Core Science & Biosynthesis

Foundational

1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide structure elucidation

An In-depth Technical Guide for the Structure Elucidation of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide Abstract The rigorous, unambiguous determination of a novel chemical entity's structure is the bedrock of mod...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Structure Elucidation of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide

Abstract

The rigorous, unambiguous determination of a novel chemical entity's structure is the bedrock of modern chemical and pharmaceutical research. This guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of 1-(4-bromophenyl)-N-cyclopropylmethanesulfonamide, a compound of interest for its potential applications in medicinal chemistry. As this molecule is not extensively characterized in public literature, this document serves as a practical blueprint for researchers facing similar challenges. We will proceed from initial molecular formula confirmation via mass spectrometry, through detailed 2D NMR correlation experiments for atomic connectivity, to final functional group verification with infrared spectroscopy. The causality behind each analytical choice is emphasized, providing a logical and self-validating workflow for scientists in drug discovery and chemical synthesis.

Introduction and Strategic Overview

Our strategy is hierarchical. First, we establish the molecular formula and confirm the presence of bromine through high-resolution mass spectrometry. Next, we assemble the molecular "skeleton" piece by piece using a suite of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments. Finally, we confirm the presence and nature of key functional groups using Infrared (IR) Spectroscopy. This integrated approach ensures the highest level of confidence in the final structural assignment.

Elucidation_Workflow cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_IR Infrared Spectroscopy cluster_Final Final Confirmation MS HRMS (ESI-TOF) Isotope Isotopic Pattern Analysis (Br Signature) MS->Isotope Confirms H1_NMR 1H NMR (Proton Environments) Isotope->H1_NMR Provides Formula COSY 1H-1H COSY (H-H Connectivity) H1_NMR->COSY HSQC 1H-13C HSQC (Direct C-H Bonds) H1_NMR->HSQC HMBC 1H-13C HMBC (Long-Range C-H Bonds) H1_NMR->HMBC C13_NMR 13C & DEPT-135 (Carbon Types) C13_NMR->HSQC C13_NMR->HMBC IR FTIR (Functional Groups) HMBC->IR Provides Skeleton Structure Final Structure C₁₀H₁₂BrNO₂S HMBC->Structure IR->Structure caption Fig 1. Overall strategic workflow for structure elucidation.

Caption: Fig 1. Overall strategic workflow for structure elucidation.

Mass Spectrometry: Molecular Formula and Isotopic Signature

Expertise & Rationale: Mass spectrometry is the first logical step as it provides two fundamental pieces of information with high certainty: the molecular weight and the elemental formula. For halogenated compounds, it offers a distinct isotopic signature that acts as a powerful diagnostic tool. We select High-Resolution Mass Spectrometry (HRMS) over nominal mass instruments to obtain the exact mass, which is crucial for generating a unique molecular formula.

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of HPLC-grade acetonitrile or methanol.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Ionization Mode: Run in both positive and negative ion modes to determine which provides a more stable and abundant molecular ion. For this molecule, the protonated species [M+H]⁺ or the sodium adduct [M+Na]⁺ are expected in positive mode.

  • Infusion: Directly infuse the sample solution at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

Expected Data and Interpretation

The molecular formula C₁₀H₁₂BrNO₂S has a monoisotopic mass of 292.9772 g/mol . The most critical feature will be the isotopic pattern resulting from the two stable isotopes of bromine, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). This creates a characteristic M and M+2 peak pattern with nearly equal intensity (100:97.5 ratio).

Table 1: Predicted HRMS Data for C₁₀H₁₂⁷⁹Br/⁸¹BrNO₂S

Ion Species Calculated m/z (⁷⁹Br) Calculated m/z (⁸¹Br) Relative Abundance
[M+H]⁺ 293.9849 295.9829 ~1:1

| [M+Na]⁺ | 315.9669 | 317.9648 | ~1:1 |

The observation of this distinct doublet, with each peak having a measured mass within 5 ppm of the calculated value, provides powerful, self-validating evidence for the presence of a single bromine atom and confirms the proposed elemental composition.[1]

NMR Spectroscopy: The Blueprint of Connectivity

Expertise & Rationale: While MS provides the formula, NMR spectroscopy maps the exact arrangement of atoms. A full suite of 1D and 2D experiments is required to solve the structure from first principles. The causality is clear: ¹H NMR identifies all unique proton environments, ¹³C NMR does the same for carbon, HSQC links protons to their directly attached carbons, COSY identifies neighboring protons, and HMBC connects the fragments through long-range (2-3 bond) correlations. This systematic approach is the gold standard for structure elucidation of small molecules.[2]

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex multiplets.

  • 1D Experiments: Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} broadband decoupled spectrum. Acquire DEPT-135 and DEPT-90 spectra to differentiate between CH, CH₂, and CH₃ groups.

  • 2D Experiments: Acquire standard gradient-selected ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC experiments. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz to prioritize 2- and 3-bond correlations.

Predicted ¹H NMR Spectrum Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum provides the initial map of the proton framework.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Label Chemical Shift (δ, ppm) Multiplicity Integration Rationale and Key Correlations
H-Ar (2, 6) ~7.55 d, J ≈ 8.5 Hz 2H Protons ortho to the bromine atom.[3]
H-Ar (3, 5) ~7.45 d, J ≈ 8.5 Hz 2H Protons meta to the bromine atom. Forms an AA'BB' system with H-2,6.
H-Benzylic (7) ~4.80 d, J ≈ 4.0 Hz 1H Deshielded by phenyl ring and SO₂ group. Will show COSY to H-NH and HMBC to C-1, C-2/6, and C-8.
H-NH ~5.30 d, J ≈ 4.0 Hz 1H Broad signal, exchangeable with D₂O.[4] Coupled to H-7.
H-Cyclopropyl (8) ~2.50 m 1H Methine proton on cyclopropyl ring. Will show COSY to H-9/10.

| H-Cyclopropyl (9, 10) | 0.60 - 0.90 | m | 4H | Diastereotopic methylene protons of the cyclopropyl ring, appearing in the highly shielded aliphatic region.[5][6] |

Predicted ¹³C NMR and DEPT Spectrum Analysis (100 MHz, CDCl₃)

The ¹³C and DEPT spectra confirm the carbon count and type.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon Label Chemical Shift (δ, ppm) DEPT-135 Signal DEPT-90 Signal Rationale
C-Ar (1) ~138 None (Quat) None Aromatic carbon attached to the benzylic group.
C-Ar (4) ~123 None (Quat) None Aromatic carbon attached to bromine.
C-Ar (2, 6) ~129 Positive (CH) Positive Aromatic methine carbons.
C-Ar (3, 5) ~132 Positive (CH) Positive Aromatic methine carbons.
C-Benzylic (7) ~60 Positive (CH) Positive Aliphatic methine, deshielded by neighbors.
C-Cyclopropyl (8) ~30 Positive (CH) Positive Methine carbon of the cyclopropyl group.

| C-Cyclopropyl (9, 10) | ~15 | Negative (CH₂) | None | Methylene carbons of the cyclopropyl ring.[7] |

2D NMR: Assembling the Pieces

2D NMR is where the structure is definitively pieced together. The correlations described below are not just expected; they are required to validate the proposed structure.

  • ¹H-¹H COSY: Confirms proton-proton coupling networks. Key correlations would be:

    • A cross-peak between the aromatic doublets (~7.55 and ~7.45 ppm).

    • A cross-peak between the NH proton (~5.30 ppm) and the benzylic CH proton (~4.80 ppm).

    • A network of cross-peaks connecting the cyclopropyl protons (H-8 with H-9/10).

  • ¹H-¹³C HSQC: Unambiguously links each proton to its carbon. This allows the assignments in Table 2 to be mapped directly onto the assignments in Table 3.

  • ¹H-¹³C HMBC: This is the most powerful experiment for this elucidation, as it establishes the connectivity between the isolated spin systems.

Caption: Fig 2. Key expected ³JCH HMBC correlations for structure confirmation.

Key Diagnostic HMBC Correlations:

  • Benzylic CH (H-7) to Aromatic Carbons (C-1, C-2/6): This proves the attachment of the methanesulfonamide group to the phenyl ring.

  • Benzylic CH (H-7) to Sulfur (S) and Nitrogen (N): While ¹³C is the standard nucleus, correlations to other heteroatoms like ¹⁵N can sometimes be observed if sensitivity allows, confirming the C-S-N linkage. More practically, the proton's proximity to the sulfonyl group explains its deshielded chemical shift.

  • NH proton to Benzylic Carbon (C-7) and Cyclopropyl Carbon (C-8): This is a crucial link that connects the entire molecule, proving the N-cyclopropyl bond.

  • Cyclopropyl Methine (H-8) to Nitrogen (N): Confirms the N-C8 bond.

Infrared (IR) Spectroscopy: Functional Group Verification

Expertise & Rationale: IR spectroscopy provides a rapid and definitive confirmation of the key functional groups predicted by the NMR and MS data. It serves as a final cross-check. The presence of sharp, characteristic absorption bands for the N-H and S=O bonds provides orthogonal evidence to the NMR data.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically over a range of 4000-600 cm⁻¹, and perform a background subtraction.

Expected Data and Interpretation

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3300 N-H Stretch Sulfonamide (N-H)
~3100-3000 C-H Stretch Aromatic & Cyclopropyl C-H
~1350 Asymmetric SO₂ Stretch Sulfonamide (O=S=O)
~1160 Symmetric SO₂ Stretch Sulfonamide (O=S=O)
~1600, ~1480 C=C Stretch Aromatic Ring

| ~820 | C-H Out-of-plane bend | 1,4-disubstituted benzene |

The strong, distinct stretches for the N-H and the two S=O bonds are highly characteristic of the sulfonamide moiety and provide excellent confirmatory data.

Conclusion: A Unified Structural Hypothesis

The structure of 1-(4-bromophenyl)-N-cyclopropylmethanesulfonamide is confirmed by the seamless integration of data from multiple orthogonal analytical techniques.

  • HRMS establishes the correct elemental formula (C₁₀H₁₂BrNO₂S) and confirms the presence of one bromine atom via its unique isotopic signature.

  • ¹H and ¹³C NMR identify all unique proton and carbon environments, consistent with the proposed structure.

  • DEPT, COSY, and HSQC experiments rigorously assign these NMR signals to specific atoms and their immediate neighbors.

  • HMBC provides the critical long-range correlations that piece together the bromophenyl, methanesulfonamide, and cyclopropyl fragments into a single, unambiguous molecular architecture.

  • FTIR confirms the presence of the key N-H and S=O functional groups.

References

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 532829, N-(4-Bromophenyl)benzenepropanamide. Retrieved from [Link]

  • Chegg. (2022). Solved 1 H NMR spectrum of N- (para-bromophenyl). Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of (1-(2-bromophenyl)-1H-1,2,3-triazole-4-yl)methyl.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-(4-Bromophenyl)ethanone oxime (1). Retrieved from [Link]

  • Holcapek, M., et al. (2021). Advances in structure elucidation of small molecules using mass spectrometry. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (1962). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. PubMed. Retrieved from [Link]

  • eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide (CAS 950235-23-1)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of the core physicochemical properties of the compound wit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound with CAS number 950235-23-1, identified as 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide. This document is designed to be a vital resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical methodologies for its characterization. Given the limited availability of public experimental data for this specific molecule, this guide integrates high-quality computational predictions with detailed, field-proven experimental protocols for empirical validation.

Introduction: A Molecule of Interest in Medicinal Chemistry

1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide is a sulfonamide derivative incorporating a bromophenyl and a cyclopropyl moiety. Such structural motifs are of significant interest in medicinal chemistry. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, and anticancer drugs. The presence of a bromine atom offers a site for further chemical modification and can influence the compound's metabolic stability and binding interactions. The cyclopropyl group is often introduced into drug candidates to improve metabolic stability, potency, and selectivity, while reducing off-target effects.

While not as widely documented as commercial drugs, compounds like CAS 950235-23-1 are frequently synthesized as part of screening libraries for lead discovery. Understanding their fundamental physicochemical properties is a critical first step in evaluating their potential as drug candidates. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility.

It is important to distinguish this compound from structurally related but distinct therapeutic agents. For instance, while it shares a sulfonamide core with drugs like the BRAF inhibitor Dabrafenib, 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide is a unique chemical entity with its own characteristic physicochemical profile.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its advancement through the drug discovery pipeline. Below is a summary of the key properties for 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide, combining available computational data with insights into their implications.

PropertyValue (Predicted/Computed)SourceSignificance in Drug Discovery
Molecular Formula C₁₀H₁₂BrNO₂SGuidechem[1]Defines the elemental composition and exact mass.
Molecular Weight 290.18 g/mol Guidechem[1]Influences diffusion, transport, and overall size.
Melting Point Data not available; likely a solid at room temperature.-Affects solubility, dissolution rate, and formulation options.
Boiling Point Data not available; likely high due to molecular weight and polarity.-Relevant for purification and stability at high temperatures.
Aqueous Solubility Predicted to be low.-Crucial for bioavailability and formulation as an oral therapeutic.
pKa (Acidic) Predicted to be weakly acidic.-Determines the ionization state at physiological pH, impacting solubility, permeability, and target binding.
LogP (Octanol-Water Partition Coefficient) 2.1 (XLogP3-AA)Guidechem[1]A key indicator of lipophilicity, influencing membrane permeability and absorption. A value around 2 suggests good membrane permeability.
Topological Polar Surface Area (TPSA) 54.6 ŲGuidechem[1]Predicts transport properties, including blood-brain barrier penetration. A TPSA of 54.6 Ų suggests good oral bioavailability.
Hydrogen Bond Acceptors 3Guidechem[1]Influences solubility and interactions with biological targets.
Hydrogen Bond Donors 1 (implied from structure)-Influences solubility and interactions with biological targets.
Rotatable Bonds 4Guidechem[1]Relates to conformational flexibility and binding affinity.

Experimental Determination of Physicochemical Properties: Validated Protocols

To complement the computational data, this section provides detailed, step-by-step protocols for the experimental determination of key physicochemical properties. These methods are standard in the pharmaceutical industry and are designed to yield reliable and reproducible results.

Melting Point Determination

The melting point is a fundamental property that provides information about the purity and identity of a solid compound.

Protocol: Capillary Melting Point Method

  • Sample Preparation: Ensure the sample of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide is a fine, dry powder.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample at a rate of approximately 10-20 °C per minute until the temperature is about 20 °C below the expected melting point.

  • Data Acquisition: Decrease the heating rate to 1-2 °C per minute. Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Dry and Powder Sample prep2 Load Capillary Tube prep1->prep2 meas1 Place in Apparatus prep2->meas1 Transfer meas2 Rapid Heating meas1->meas2 meas3 Slow Heating & Observation meas2->meas3 ana1 Record Onset and Completion Temperatures meas3->ana1 Record Data

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is the gold standard for its determination.

Protocol: Shake-Flask Method

  • Sample Preparation: Add an excess amount of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide to a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.

  • Equilibration: Agitate the mixture at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

SolubilityWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add Excess Solid to Solvent equi1 Agitate at Constant Temperature prep1->equi1 sep1 Centrifuge and Filter equi1->sep1 ana1 Quantify Concentration by HPLC sep1->ana1

Caption: Workflow for Aqueous Solubility Determination.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at different pH values. Potentiometric titration is a common and accurate method for its determination.

Protocol: Potentiometric Titration

  • Sample Preparation: Dissolve a precisely weighed amount of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide in a suitable co-solvent/water mixture if aqueous solubility is low.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound or a strong acid (e.g., 0.1 M HCl) for a basic compound. Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

pKaWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Dissolve Sample titr1 Titrate with Acid/Base prep1->titr1 titr2 Record pH vs. Volume titr1->titr2 ana1 Plot Titration Curve titr2->ana1 ana2 Determine pKa from Inflection Point ana1->ana2

Caption: Workflow for pKa Determination.

LogP Determination

The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity.

Protocol: Shake-Flask Method

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide in one of the pre-saturated solvents. Add a known volume of the other pre-saturated solvent to create a biphasic system.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning between the two phases.

  • Phase Separation: Allow the layers to separate completely. A centrifuge can be used to expedite this process.

  • Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Plausible Synthesis Route

A plausible synthetic route for 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide would likely involve the reaction of (4-bromophenyl)methanesulfonyl chloride with cyclopropanamine.

Step 1: Synthesis of (4-bromophenyl)methanesulfonyl chloride

(4-Bromophenyl)methanethiol can be oxidized to the corresponding sulfonyl chloride using an oxidizing agent such as chlorine in the presence of water.

Step 2: Sulfonamide Formation

The resulting (4-bromophenyl)methanesulfonyl chloride is then reacted with cyclopropanamine in the presence of a non-nucleophilic base, such as triethylamine or pyridine, in an inert solvent like dichloromethane at room temperature. The base serves to neutralize the hydrochloric acid byproduct of the reaction.

SynthesisRoute cluster_step1 Step 1: Sulfonyl Chloride Formation cluster_step2 Step 2: Sulfonamide Formation start1 (4-Bromophenyl)methanethiol product1 (4-Bromophenyl)methanesulfonyl chloride start1->product1 Oxidation reagent1 Oxidizing Agent (e.g., Cl₂/H₂O) reagent1->product1 product2 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide product1->product2 Reaction with start2 Cyclopropanamine start2->product2 reagent2 Base (e.g., Triethylamine) reagent2->product2

Caption: Plausible Synthesis Route for CAS 950235-23-1.

Conclusion

References

  • PubChem. N-(4-Bromophenyl)benzenepropanamide. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • Hu, Y., et al. (2022). Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma. Cancers, 14(19), 4935. [Link]

  • PubChem. Dabrafenib. [Link]

  • NIST. Acetamide, N-(4-bromophenyl)-. [Link]

Sources

Foundational

Spectroscopic data (NMR, IR, MS) for 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provide...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide. In the absence of direct experimental spectra in publicly available literature, this document serves as a predictive guide for researchers engaged in the synthesis and characterization of this and structurally related molecules. The guide leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the key spectral features of the title compound. Detailed experimental protocols for acquiring high-quality spectroscopic data are presented, alongside in-depth explanations of the underlying scientific principles governing the interpretation of the predicted spectra. This guide is intended to be a valuable resource for scientists in the fields of medicinal chemistry, organic synthesis, and analytical chemistry, aiding in the structural elucidation and purity assessment of new chemical entities.

Introduction

1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide is a molecule of interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in a wide range of therapeutic agents. The structural combination of a bromophenyl ring, a methanesulfonamide linker, and a cyclopropyl moiety suggests potential for diverse biological activities. Accurate and unambiguous structural confirmation is a critical step in the drug discovery and development pipeline. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing detailed information about the molecular structure, functional groups, and elemental composition of a compound.

This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide. The predicted data is based on the analysis of structurally analogous compounds and the fundamental principles of each spectroscopic technique. By presenting this information in a structured and accessible format, we aim to facilitate the efficient and accurate characterization of this and similar novel compounds.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Proton NMR spectroscopy is a powerful technique for determining the structure of organic compounds by providing information about the number, environment, and connectivity of hydrogen atoms in a molecule.

Predicted ¹H NMR Data Summary

The predicted ¹H NMR spectrum of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide in CDCl₃ is summarized in the table below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.60Doublet2HAr-H (ortho to Br)
~7.30Doublet2HAr-H (ortho to CH)
~4.85Singlet1HCH (Ar)SO₂
~2.60Multiplet1HN-CH (cyclopropyl)
~0.90 - 0.70Multiplet4HCH ₂(cyclopropyl)
Experimental Protocol for ¹H NMR Spectroscopy

A detailed, step-by-step methodology for acquiring a high-resolution ¹H NMR spectrum is as follows:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum provides key structural information:

  • Aromatic Region: The two doublets around 7.60 and 7.30 ppm are characteristic of a 1,4-disubstituted benzene ring. The downfield shift of the doublet at ~7.60 ppm is due to the deshielding effect of the bromine atom.

  • Methine Proton: The singlet at approximately 4.85 ppm is assigned to the methine proton adjacent to the aromatic ring and the sulfonyl group. Its singlet nature indicates no adjacent protons.

  • Cyclopropyl Protons: The multiplet around 2.60 ppm corresponds to the methine proton of the cyclopropyl group attached to the nitrogen. The complex multiplet pattern between 0.90 and 0.70 ppm is characteristic of the diastereotopic methylene protons of the cyclopropyl ring.

The integration of the signals (2:2:1:1:4) is consistent with the number of protons in each unique environment in the molecule.

Experimental Workflow for ¹H NMR

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Compound prep2 Dissolve in CDCl3 with TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Lock & Shim Spectrometer prep3->acq1 Insert Sample acq2 Set Acquisition Parameters acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Integration & Peak Picking proc2->proc3 final final proc3->final Final Spectrum

Caption: Workflow for ¹H NMR Spectroscopy.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data Summary

The predicted ¹³C NMR spectrum of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide in CDCl₃ is summarized below.

Chemical Shift (δ, ppm)Assignment
~136Ar-C (quaternary, attached to CH)
~132Ar-C H (ortho to Br)
~129Ar-C H (ortho to CH)
~123Ar-C -Br (quaternary)
~60C H(Ar)SO₂
~30N-C H (cyclopropyl)
~7C H₂ (cyclopropyl)
Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Use the same sample prepared for ¹H NMR spectroscopy, ensuring a sufficient concentration (20-50 mg in ~0.7 mL of CDCl₃).

  • Instrument Setup:

    • Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

    • Lock and shim the spectrometer as for ¹H NMR.

  • Data Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to approximately 220 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 2 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Interpretation of the Predicted ¹³C NMR Spectrum
  • Aromatic Carbons: Four signals are expected in the aromatic region (120-140 ppm), corresponding to the four unique carbon environments in the 1,4-disubstituted benzene ring.

  • Aliphatic Carbons: The signal around 60 ppm is assigned to the methine carbon attached to the aromatic ring and the sulfonyl group. The two upfield signals at approximately 30 and 7 ppm are characteristic of the cyclopropyl ring carbons.

Experimental Workflow for ¹³C NMR

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Prepare Concentrated Sample acq1 Lock & Shim prep1->acq1 Insert Sample acq2 Set Proton-Decoupled Pulse Sequence acq1->acq2 acq3 Acquire FID (Multiple Scans) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Peak Picking proc2->proc3 final final proc3->final Final Spectrum

Caption: Workflow for ¹³C NMR Spectroscopy.

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data Summary

The predicted key IR absorption bands for 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide are listed below.

Wavenumber (cm⁻¹)IntensityAssignment
~3280MediumN-H Stretch (secondary sulfonamide)
~3100-3000MediumAromatic & Vinylic C-H Stretch
~2980-2850MediumAliphatic C-H Stretch
~1330StrongAsymmetric SO₂ Stretch
~1150StrongSymmetric SO₂ Stretch
~1090StrongC-N Stretch
~820Strongp-Disubstituted Benzene C-H Bend
Experimental Protocol for IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR accessory.

    • Record the sample spectrum from approximately 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is presented as a plot of transmittance or absorbance versus wavenumber.

Interpretation of the Predicted IR Spectrum
  • N-H Stretch: The presence of a medium intensity band around 3280 cm⁻¹ is indicative of the N-H stretching vibration of the secondary sulfonamide.[1]

  • SO₂ Stretches: The two strong bands at approximately 1330 cm⁻¹ and 1150 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the sulfonyl group, respectively.[1] These are highly diagnostic for the presence of a sulfonamide.

  • Aromatic and Aliphatic C-H Stretches: Bands in the 3100-3000 cm⁻¹ region are due to C-H stretching in the aromatic and cyclopropyl rings, while those in the 2980-2850 cm⁻¹ range are from the methine C-H.

  • C-N Stretch: A strong band around 1090 cm⁻¹ can be attributed to the C-N stretching vibration.

  • Aromatic Substitution Pattern: The strong absorption around 820 cm⁻¹ is characteristic of the out-of-plane C-H bending of a 1,4-disubstituted (para) benzene ring.

Experimental Workflow for IR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Clean ATR Crystal prep2 Place Sample on Crystal prep1->prep2 prep3 Apply Pressure prep2->prep3 acq1 Record Background Spectrum prep3->acq1 Mount Accessory acq2 Record Sample Spectrum acq1->acq2 proc1 Baseline Correction acq2->proc1 proc2 Peak Labeling proc1->proc2 final final proc2->final Final Spectrum G cluster_prep Sample Preparation cluster_acq LC-MS Analysis cluster_proc Data Analysis prep1 Prepare Dilute Solution prep2 Filter Solution prep1->prep2 acq1 Inject Sample into LC prep2->acq1 acq2 Ionize with ESI acq1->acq2 acq3 Analyze Ions in MS acq2->acq3 proc1 Identify Molecular Ion acq3->proc1 proc2 Analyze Isotopic Pattern proc1->proc2 proc3 Analyze Fragmentation proc2->proc3 final final proc3->final Final Spectrum

Sources

Exploratory

Bromophenyl Sulfonamides: A Comprehensive Technical Guide for Drug Discovery and Development

Abstract The sulfonamide functional group represents a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] When incorporated into a bromophenyl scaffold, the resulti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The sulfonamide functional group represents a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] When incorporated into a bromophenyl scaffold, the resulting bromophenyl sulfonamide compounds exhibit a remarkable breadth of biological activities, positioning them as highly valuable leads in modern drug discovery.[2][3] This technical guide provides an in-depth exploration of this chemical class, intended for researchers, scientists, and professionals in drug development. We will dissect the synthesis, structure-activity relationships (SAR), and diverse mechanisms of action of these compounds, ranging from their classic antibacterial effects to their promising roles as anticancer, anti-inflammatory, and enzyme-inhibiting agents. Through a synthesis of field-proven insights and detailed experimental frameworks, this document aims to serve as an authoritative resource for harnessing the therapeutic potential of bromophenyl sulfonamides.

The Bromophenyl Sulfonamide Scaffold: An Overview

The bromophenyl sulfonamide core structure is characterized by a sulfonamide group (-SO₂NHR) attached to a benzene ring that is substituted with one or more bromine atoms. This seemingly simple scaffold is a hotbed of pharmacological potential. The sulfonamide moiety itself is a key "privileged" structure in drug design, capable of engaging in critical hydrogen bonding interactions with biological targets.[4] The inclusion of the bromophenyl group introduces specific steric and electronic properties that profoundly influence the compound's pharmacokinetic and pharmacodynamic profile. Bromine, as a halogen, can participate in halogen bonding, enhance lipophilicity, and modulate metabolic stability, providing medicinal chemists with a powerful tool to fine-tune molecular properties for optimal therapeutic effect.

The versatility of this scaffold is evident in the wide array of biological activities it can be engineered to possess, including antibacterial, anticancer, and potent enzyme inhibitory functions.[2][3][5]

Synthetic Pathways and Methodologies

The synthesis of bromophenyl sulfonamides typically relies on robust and well-established chemical transformations. The most prevalent method involves the coupling of a bromophenylsulfonyl chloride/bromide with a primary or secondary amine.[6]

General Synthesis Strategy

The primary route involves the reaction of a commercially available or synthesized bromobenzenesulfonyl chloride with the desired amine in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct.

An alternative modern approach involves the in situ generation of sulfonyl chlorides from sulfonyl hydrazides using N-halosuccinimides (NCS or NBS), which are then immediately reacted with an amine.[7] This method avoids the handling of often unstable sulfonyl chloride intermediates.

G cluster_start Starting Materials cluster_reaction Reaction Steps A Bromophenyl Sulfonyl Hydrazide D Step 1: In situ formation of Bromophenyl Sulfonyl Chloride A->D Reacts with NCS B Amine (R-NH2) E Step 2: Nucleophilic Attack by Amine B->E C N-Chlorosuccinimide (NCS) C->D D->E Intermediate F Final Product: Bromophenyl Sulfonamide E->F Forms S-N bond

Caption: General workflow for the synthesis of bromophenyl sulfonamides.

Detailed Experimental Protocol: Synthesis of N-(4-bromophenyl)-2-oxoindoline-5-sulfonamide

This protocol describes a specific synthesis of a bromophenyl sulfonamide derivative with potential anticancer activity, adapted from reported methodologies.[8]

Step 1: Synthesis of 2-oxoindoline-5-sulfonyl chloride

  • To a flask cooled in an ice bath, add chlorosulfonic acid (10 eq).

  • Slowly add 2-oxindole (1 eq) in small portions, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum. This yields 2-oxoindoline-5-sulfonyl chloride as a solid.

Step 2: Synthesis of N-(4-bromophenyl)-2-oxoindoline-5-sulfonamide (3)

  • Dissolve 2-oxoindoline-5-sulfonyl chloride (1 eq) and 4-bromoaniline (1.1 eq) in tetrahydrofuran (THF).

  • Heat the mixture to 80°C and maintain for 3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the final compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Structure-Activity Relationships (SAR)

The biological activity of bromophenyl sulfonamides can be rationally modulated by strategic structural modifications. The key SAR points are crucial for designing next-generation compounds with enhanced potency and selectivity.

  • Aniline N4-Amino Group: For antibacterial sulfonamides that act as PABA antagonists, a free (unsubstituted) N4-amino group on the aniline ring is essential for activity.[9] Substitution at this position results in inactive compounds or prodrugs that require in vivo cleavage to release the active agent.[9][10]

  • Aromatic Ring Substitution: The position of the bromine atom on the phenyl ring influences activity. This is often due to steric and electronic effects that alter how the molecule fits into the target's binding pocket.

  • Sulfonamide N1-Nitrogen Substitution: This is the most critical site for diversification. Attaching various heterocyclic or aromatic rings to the N1 nitrogen dramatically alters the compound's physicochemical properties (like pKa) and biological target profile.[9] For optimal antibacterial activity, the pKa should be in the range of 6.6 to 7.4 to ensure sufficient ionization for cell entry.[9] For enzyme inhibitors, these substituents can extend into specific sub-pockets of the active site, conferring isoform selectivity.[11]

SAR cluster_core Bromophenyl Sulfonamide Core cluster_points Key Modification Points cluster_effects Resulting Effects Core N4 N4 Position (Aniline Amine) Aromatic Aromatic Ring (Bromo- position) N1 N1 Position (Sulfonamide Amine) Effect_N4 Crucial for Antibacterial (PABA mimicry) N4->Effect_N4 Modification affects Effect_Aromatic Modulates Binding Affinity & Sterics Aromatic->Effect_Aromatic Substitution affects Effect_N1 Governs Selectivity, pKa, & Pharmacokinetics N1->Effect_N1 Substitution affects

Caption: Key structure-activity relationship points in bromophenyl sulfonamides.

Key Biological Activities and Mechanisms of Action

Bromophenyl sulfonamides are pleiotropic agents, capable of interacting with a wide range of biological targets.

Antibacterial Activity

The foundational therapeutic application of sulfonamides is as antibacterial agents.[1] They are bacteriostatic, meaning they inhibit bacterial growth rather than killing the cells directly.

  • Mechanism of Action: Sulfonamides are structural analogs of para-aminobenzoic acid (PABA). Bacteria synthesize their own folic acid, an essential cofactor for DNA and RNA synthesis, using PABA as a key substrate for the enzyme dihydropteroate synthetase (DHPS). Sulfonamides act as competitive inhibitors of DHPS, blocking the folic acid synthesis pathway and thereby halting bacterial replication.[10][12] Human cells are unaffected as they obtain folic acid from their diet.

  • Spectrum: They are effective against a range of Gram-positive and Gram-negative bacteria, including E. coli, Klebsiella, and Staphylococcus aureus.[1][13] However, resistance can be a significant issue.[1]

Anticancer Activity

A major focus of modern research is the application of sulfonamides, including bromophenyl derivatives, as anticancer agents.[14][15] Their mechanisms are diverse and often target pathways overexpressed in tumors.

  • Carbonic Anhydrase (CA) Inhibition: Many tumors, particularly solid and aggressive ones, exist in a hypoxic (low oxygen) state. To survive, they upregulate transmembrane carbonic anhydrase isoforms, primarily CA IX and CA XII.[16] These enzymes help maintain a neutral intracellular pH by exporting excess acid into the extracellular space, which promotes tumor growth and metastasis. Sulfonamides are potent CA inhibitors.[11][17] The deprotonated sulfonamide group (-SO₂NH⁻) coordinates directly to the Zn²⁺ ion in the enzyme's active site, blocking its catalytic activity.[11] This disrupts pH regulation, leading to intracellular acidosis and apoptosis in cancer cells.[15] Bromophenyl sulfonamides have been designed as selective inhibitors of these tumor-associated CAs.[5]

CA_Inhibition cluster_tumor Hypoxic Tumor Cell Metabolism High Glycolytic Metabolism H_ion H⁺ (Acid) Buildup Metabolism->H_ion CAIX Carbonic Anhydrase IX (CA IX) H_ion->CAIX Substrate pH_in Intracellular pH Maintained CAIX->pH_in Exports H⁺ Apoptosis Intracellular Acidosis & Apoptosis CAIX->Apoptosis Inhibition leads to Proliferation Cell Proliferation & Survival pH_in->Proliferation Sulfonamide Bromophenyl Sulfonamide Block INHIBITION Sulfonamide->Block Block->CAIX

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide: A Detailed Guide for Researchers

Introduction: The Significance of the N-Cyclopropylsulfonamide Moiety The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the N-Cyclopropylsulfonamide Moiety

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The incorporation of a cyclopropyl group, a strained three-membered ring, often imparts unique conformational constraints and metabolic stability to drug candidates. The title compound, 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide, combines these features with a bromophenyl group, a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, making it a valuable building block in drug discovery and development.[2]

This document provides a comprehensive, field-proven protocol for the synthesis of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also the scientific rationale behind the chosen methodologies.

Synthetic Strategy: A Two-Step Approach

The synthesis of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide is most effectively achieved through a two-step sequence. This strategy involves the initial preparation of the key intermediate, (4-bromophenyl)methanesulfonyl chloride, followed by its reaction with cyclopropylamine.

Synthesis_Strategy cluster_step1 Step 1: Synthesis of the Sulfonyl Chloride Intermediate cluster_step2 Step 2: Sulfonamide Formation 4-Bromotoluene 4-Bromotoluene Radical_Bromination Radical_Bromination 4-Bromotoluene->Radical_Bromination NBS, Initiator 4-Bromobenzyl_bromide 4-Bromobenzyl_bromide Radical_Bromination->4-Bromobenzyl_bromide Thiol_Formation Thiol_Formation 4-Bromobenzyl_bromide->Thiol_Formation NaSH (4-Bromophenyl)methanethiol (4-Bromophenyl)methanethiol Thiol_Formation->(4-Bromophenyl)methanethiol Oxidative_Chlorination Oxidative_Chlorination (4-Bromophenyl)methanethiol->Oxidative_Chlorination H2O2, SOCl2 (4-Bromophenyl)methanesulfonyl_chloride (4-Bromophenyl)methanesulfonyl_chloride Oxidative_Chlorination->(4-Bromophenyl)methanesulfonyl_chloride Sulfonamide_Coupling Base (e.g., Triethylamine) DCM (4-Bromophenyl)methanesulfonyl_chloride->Sulfonamide_Coupling Cyclopropylamine Cyclopropylamine Cyclopropylamine->Sulfonamide_Coupling Target_Molecule 1-(4-Bromophenyl)-N- cyclopropylmethanesulfonamide Sulfonamide_Coupling->Target_Molecule Yields caption Figure 1: Overall synthetic workflow.

Figure 1: Overall synthetic workflow.

This approach is advantageous as it utilizes readily available starting materials and employs robust, well-documented reaction types. The critical step is the formation of the sulfonyl chloride, for which we will detail a reliable oxidative chlorination method.

Experimental Protocols

PART 1: Synthesis of (4-Bromophenyl)methanesulfonyl chloride

The synthesis of the key sulfonyl chloride intermediate can be approached in several ways. A common method is the chlorosulfonation of 4-bromotoluene. However, this can sometimes lead to issues with regioselectivity.[3] A more controlled and often higher-yielding approach involves the synthesis of the corresponding thiol followed by oxidative chlorination.[4] This latter method is detailed below.

Step 1a: Synthesis of (4-Bromophenyl)methanethiol

This procedure starts with the readily available 4-bromobenzyl bromide.

Materials and Equipment:

Reagent/EquipmentDetails
4-Bromobenzyl bromideCommercially available
Sodium hydrosulfide (NaSH)Anhydrous
EthanolAnhydrous
Round-bottom flaskAppropriate size
Magnetic stirrer
Reflux condenser
Nitrogen/Argon inlet
Standard glassware for workup

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve 4-bromobenzyl bromide (1.0 eq) in anhydrous ethanol.

  • Add sodium hydrosulfide (1.1 eq) portion-wise to the stirred solution. An exothermic reaction may be observed.

  • After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract with diethyl ether or dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude (4-bromophenyl)methanethiol, which can often be used in the next step without further purification.

Step 1b: Oxidative Chlorination to (4-Bromophenyl)methanesulfonyl chloride

This step utilizes a potent and efficient reagent system for the direct conversion of the thiol to the sulfonyl chloride.[4]

Materials and Equipment:

Reagent/EquipmentDetails
(4-Bromophenyl)methanethiolFrom previous step
Hydrogen peroxide (H₂O₂)30% aqueous solution
Thionyl chloride (SOCl₂)Freshly distilled
Dichloromethane (DCM)Anhydrous
Round-bottom flaskAppropriate size
Magnetic stirrer
Dropping funnel
Ice bath

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the crude (4-bromophenyl)methanethiol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add hydrogen peroxide (3.0 eq) to the stirred solution.

  • Subsequently, add thionyl chloride (1.0 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C. Caution: This reaction is exothermic and releases gases. Ensure adequate ventilation and slow addition.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 15-30 minutes. The reaction is typically very fast.[4]

  • Monitor the reaction by TLC until the starting thiol is consumed.

  • Carefully quench the reaction by the slow addition of cold water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volume).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-bromophenyl)methanesulfonyl chloride. This intermediate is often used immediately in the next step due to its reactivity.

PART 2: Synthesis of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide

This final step involves the nucleophilic attack of cyclopropylamine on the synthesized sulfonyl chloride.

Materials and Equipment:

Reagent/EquipmentDetails
(4-Bromophenyl)methanesulfonyl chlorideFrom previous step
CyclopropylamineCommercially available
Triethylamine (TEA) or PyridineAnhydrous
Dichloromethane (DCM)Anhydrous
Round-bottom flaskAppropriate size
Magnetic stirrer
Nitrogen/Argon inlet
Standard glassware for workup and purification

Protocol:

  • Dissolve the crude (4-bromophenyl)methanesulfonyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • In a separate flask, prepare a solution of cyclopropylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the cyclopropylamine/triethylamine solution dropwise to the stirred solution of the sulfonyl chloride at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide.

Data and Characterization

Quantitative Data Summary:

StepReactantMolar Equiv.ProductTheoretical Yield
1a4-Bromobenzyl bromide1.0(4-Bromophenyl)methanethiol>90% (crude)
1b(4-Bromophenyl)methanethiol1.0(4-Bromophenyl)methanesulfonyl chloride~80-95% (crude)
2(4-Bromophenyl)methanesulfonyl chloride1.01-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide~70-85% (after purification)

Expected Characterization Data:

  • ¹H NMR: Expect characteristic signals for the aromatic protons of the bromophenyl group, the methylene protons adjacent to the sulfur, the methine proton of the cyclopropyl group, and the diastereotopic methylene protons of the cyclopropyl ring.

  • ¹³C NMR: Signals corresponding to the carbons of the bromophenyl ring, the methylene carbon, and the carbons of the cyclopropyl ring.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₁₀H₁₂BrNO₂S.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the S=O stretching of the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹).

Mechanism and Scientific Rationale

The synthesis hinges on two well-established transformations: oxidative chlorination and nucleophilic substitution.

Reaction_Mechanism cluster_ox_chlorination Oxidative Chlorination cluster_sulfonamide_formation Sulfonamide Formation Thiol R-SH Disulfide R-S-S-R Thiol->Disulfide Oxidation H2O2_SOCl2 H₂O₂ / SOCl₂ Sulfonyl_Chloride R-SO₂Cl Disulfide->Sulfonyl_Chloride Oxidative Cleavage Sulfonyl_Chloride_Reactant R-SO₂Cl Nucleophilic_Attack Nucleophilic_Attack Sulfonyl_Chloride_Reactant->Nucleophilic_Attack Amine R'-NH₂ Amine->Nucleophilic_Attack Base Base (e.g., Et₃N) Sulfonamide R-SO₂NHR' Base->Sulfonamide HCl scavenger Tetrahedral_Intermediate Tetrahedral_Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Tetrahedral_Intermediate->Sulfonamide - HCl caption Figure 2: Simplified reaction mechanisms.

Figure 2: Simplified reaction mechanisms.

Oxidative Chlorination: The combination of hydrogen peroxide and thionyl chloride is a powerful oxidizing and chlorinating system. The reaction likely proceeds through the initial oxidation of the thiol to a disulfide, which is then further oxidized and cleaved by the in situ generated reactive chlorine species to form the sulfonyl chloride.[4] This one-pot method is advantageous due to its high efficiency and rapid reaction times under mild conditions.

Sulfonamide Formation: The reaction of the sulfonyl chloride with cyclopropylamine is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of cyclopropylamine attacks the electrophilic sulfur atom of the sulfonyl chloride. A tetrahedral intermediate is formed, which then collapses with the expulsion of a chloride ion. The triethylamine acts as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of an aprotic solvent like DCM is crucial to prevent hydrolysis of the reactive sulfonyl chloride.

Safety and Handling

  • 4-Bromobenzyl bromide: is a lachrymator and should be handled in a well-ventilated fume hood.

  • Sodium hydrosulfide: is corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle with appropriate personal protective equipment (PPE).

  • Thionyl chloride: is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). All operations should be carried out in a fume hood, and appropriate PPE, including gloves and safety glasses, must be worn.

  • Hydrogen peroxide (30%): is a strong oxidizer. Avoid contact with organic materials.

  • Cyclopropylamine: is a flammable and corrosive liquid. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide. By following these procedures and understanding the underlying chemical principles, researchers can confidently prepare this valuable building block for applications in drug discovery and medicinal chemistry. The two-step synthetic route offers a practical and efficient method, and the insights into the reaction mechanisms and experimental choices are intended to empower scientists to troubleshoot and adapt this protocol for their specific research needs.

References

  • Supuran, C. T. (2008). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(15), 4336-4341.
  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. [Link]

  • Li, F., & Willis, M. C. (2014). The Suzuki–Miyaura reaction: an enabling technology.
  • Johansson, M. J., & Arvidsson, P. I. (2008). The cyclopropyl group in medicinal chemistry. Journal of Medicinal Chemistry, 51(18), 5488–5501.

Sources

Application

Application of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide in medicinal chemistry

An in-depth guide for researchers, scientists, and drug development professionals on the potential applications of a novel chemical entity. Application Notes & Protocols: 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the potential applications of a novel chemical entity.

Application Notes & Protocols: 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide

Introduction and Rationale

In the landscape of modern drug discovery, the strategic combination of well-characterized pharmacophores can yield novel chemical entities with significant therapeutic potential. 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide (Figure 1) represents such a molecule. While specific data on this compound is sparse, its architecture is a composite of three structural features that are hallmarks of successful therapeutic agents.

  • The 4-Bromophenyl Group: This moiety is prevalent in a multitude of bioactive compounds. The bromine atom is a versatile functional group; it is lipophilic, can occupy hydrophobic pockets within protein targets, and can act as a halogen bond donor, providing an additional vector for specific, high-affinity interactions. Its presence is noted in various inhibitors targeting kinases, epigenetic proteins, and other enzymes.[1][2][3]

  • The N-Cyclopropyl Moiety: The incorporation of a cyclopropyl ring is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve potency, and increase the fraction of sp3 carbons, which often correlates with higher clinical success rates.[4][5][6] Its rigid nature can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding to a target.[5]

  • The Sulfonamide Linker: As a bioisostere for amides and other functional groups, the sulfonamide is a cornerstone of medicinal chemistry. It is chemically stable and can act as a hydrogen bond acceptor, enabling critical interactions with protein backbones.

This guide provides a framework for unlocking the potential of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide, from its synthesis to its initial biological characterization.

Figure 1: Structure of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide Chemical structure of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide

Physicochemical and Structural Properties

A foundational understanding of a compound's properties is critical for its development. The table below summarizes the known and calculated properties of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide.

PropertyValueSource
CAS Number 950235-23-1[7]
Molecular Formula C₁₀H₁₂BrNO₂S[7]
Molecular Weight 290.18 g/mol [7]
Canonical SMILES C1CC1NS(=O)(=O)CC2=CC=C(C=C2)Br[7]
InChIKey SQNKWCLUVUQGEQ-UHFFFAOYSA-N[7]
XLogP3-AA 2.8[7]
Topological Polar Surface Area (TPSA) 54.6 Ų[8]
Rotatable Bond Count 3[7]

Proposed Synthesis and Characterization Workflow

Workflow Diagram

G cluster_synthesis PART A: Synthesis cluster_purification PART B: Purification & QC A 1-(4-Bromophenyl)methanethiol B Oxidative Chlorination (e.g., Cl₂, H₂O) A->B Reagent C 1-(4-Bromophenyl)methanesulfonyl chloride B->C Intermediate E Sulfonylation Reaction (Base, e.g., Pyridine, DIPEA) C->E Reagent D Cyclopropylamine D->E Reagent F Crude Product E->F G Silica Gel Chromatography F->G H Pure 1-(4-Bromophenyl)-N- cyclopropylmethanesulfonamide G->H I Structural Verification (¹H NMR, ¹³C NMR, LC-MS) H->I J Final QC'd Compound I->J Purity >95%

Caption: Proposed workflow for synthesis, purification, and quality control.

Protocol 1: Synthesis of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide

Principle: This two-step protocol is based on the conversion of a commercially available thiol to a sulfonyl chloride, followed by its reaction with cyclopropylamine. The use of a base like pyridine or diisopropylethylamine (DIPEA) is crucial for scavenging the HCl byproduct in the final step.[9]

Materials:

  • 1-(4-Bromophenyl)methanethiol

  • Chlorine gas or N-Chlorosuccinimide (NCS)

  • Deionized water

  • Dichloromethane (DCM)

  • Cyclopropylamine[10]

  • Pyridine or DIPEA

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

Step 1: Synthesis of 1-(4-Bromophenyl)methanesulfonyl chloride

  • Caution: Work in a well-ventilated fume hood.

  • Suspend 1-(4-bromophenyl)methanethiol (1.0 eq) in a biphasic mixture of DCM and water at 0 °C (ice bath).

  • Bubble chlorine gas slowly through the stirred solution or add NCS portion-wise. Monitor the reaction by TLC until the starting material is consumed.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride. This intermediate is often used immediately in the next step without further purification.

Step 2: Sulfonylation of Cyclopropylamine

  • Dissolve the crude 1-(4-bromophenyl)methanesulfonyl chloride (1.0 eq) in DCM.

  • Cool the solution to 0 °C.

  • Add pyridine (1.5 eq) or DIPEA (1.5 eq) followed by the slow, dropwise addition of cyclopropylamine (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to obtain the crude product.

Purification and Characterization (Self-Validation):

  • Purify the crude residue via silica gel column chromatography, using a gradient of ethyl acetate in hexanes.

  • Combine the pure fractions and remove the solvent under reduced pressure.

  • QC Check 1 (Purity): Analyze the final product by LC-MS to confirm the mass (m/z for [M+H]⁺ ≈ 291.0/293.0 due to bromine isotopes) and determine purity.

  • QC Check 2 (Structure): Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. The spectra should show characteristic peaks for the bromophenyl ring, the methylene bridge, and the cyclopropyl group.

Potential Medicinal Chemistry Applications & Screening Protocols

The compound's structure suggests several potential therapeutic applications. The 4-bromophenyl group is a known feature in inhibitors of various protein classes. For instance, bromodomain-containing protein 4 (BRD4), an epigenetic reader, is a target for several bromophenyl-containing inhibitors.[2] Similarly, this moiety appears in antagonists for receptors like the endothelin receptor.[11] The overall structure is also reminiscent of scaffolds found in kinase and protease inhibitors.

Protocol 2: General In Vitro Kinase Inhibition Assay (ADP-Glo™)

Principle: This protocol provides a general method to screen the compound for inhibitory activity against a panel of protein kinases. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.

Materials:

  • Test Compound: 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide, dissolved in 100% DMSO to make a 10 mM stock.

  • Kinase of interest (e.g., EGFR, BRAF, SRC)

  • Substrate for the kinase (peptide or protein)

  • Kinase buffer

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Create a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution starting from 1 mM is prepared. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate. Also include wells with Staurosporine (positive control) and DMSO only (negative/vehicle control).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its specific substrate in kinase buffer.

    • Add the kinase/substrate mix to the wells of the assay plate containing the compounds.

    • Prepare a separate ATP solution in kinase buffer.

    • Initiate the reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Kₘ for the specific kinase.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent depletes the remaining ATP. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent. This reagent converts the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis:

  • The raw luminescence data is converted to percent inhibition relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Directions

1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide is a compound with considerable, albeit unexplored, potential in medicinal chemistry. Its constituent fragments are well-validated in numerous drug discovery campaigns. The protocols and rationale presented here provide a clear roadmap for its synthesis and initial biological evaluation. Positive results from initial screens, such as in kinase or other enzyme assays, would warrant further investigation into structure-activity relationships (SAR) by synthesizing analogs, followed by cell-based assays and subsequent pharmacokinetic and in vivo studies.

References

  • Longdom Publishing.
  • PMC - PubMed Central. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
  • Journal of Medicinal Chemistry. (2017). Drug Discovery Targeting Bromodomain-Containing Protein 4.
  • Chembly. (n.d.). 4-(4-Bromophenyl)-N-cyclopropylpiperidine-1-carboxamide (EVT-12223824).
  • MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • Guidechem. (n.d.). 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide 950235-23-1 wiki.
  • BLDpharm. (n.d.). 1-(4-Bromophenyl)-N-propylmethanesulfonamide.
  • Google Patents. (n.d.). WO2020142612A1 - Pyrido-pyrimidinone and pteridinone compounds as inhibitors of endoribonuclease inositol requiring enzyme i (ire i alpha)
  • Universidad Autónoma de Madrid. (2023). Functional crosstalk of the glycine transporter GlyT1 and NMDA receptors.
  • Hypha Discovery Blogs. (2021). Metabolism of cyclopropyl groups.
  • Echemi. (n.d.). 1-(4-bromophenyl)-n-cyclopropylmethanesulfonamide.
  • Google Patents. (n.d.).
  • PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry.
  • ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.

Sources

Method

Application Note: A Strategic Approach to Developing Biological Assays for 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide, a Putative COX-2 Inhibitor

Abstract This guide provides a comprehensive, technically detailed framework for developing and validating biological assays to characterize the activity of the novel compound, 1-(4-Bromophenyl)-N-cyclopropylmethanesulfo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, technically detailed framework for developing and validating biological assays to characterize the activity of the novel compound, 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide. Based on structural analogy to known pharmacophores, we hypothesize that this compound functions as an inhibitor of cyclooxygenase-2 (COX-2). The sulfonamide (-SO2NH-) moiety is a well-established functional group in selective COX-2 inhibitors like Celecoxib.[1][2] This document outlines a two-tiered strategy: a primary biochemical assay to confirm direct enzyme inhibition and a secondary cell-based assay to measure activity in a physiologically relevant context. Detailed, step-by-step protocols, data analysis procedures, and assay validation criteria are provided for researchers in drug discovery and pharmacology.

Target Hypothesis and Scientific Rationale

The compound 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide contains a sulfonamide functional group, which is a key structural feature of several selective non-steroidal anti-inflammatory drugs (NSAIDs) that target COX-2.[1] Celecoxib, for example, utilizes its sulfonamide side chain to bind to a specific hydrophilic region near the active site of the COX-2 enzyme, contributing to its selectivity over the constitutively expressed COX-1 isoform.

The cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), a crucial precursor for various pro-inflammatory prostaglandins, including prostaglandin E2 (PGE2).[3][4][5] While COX-1 is typically involved in homeostatic functions, COX-2 is inducible and its expression is significantly upregulated during inflammatory processes.[5] Therefore, selective inhibition of COX-2 is a validated therapeutic strategy for treating pain and inflammation with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[6][7]

Our central hypothesis is that 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide acts as a selective COX-2 inhibitor. The protocols described herein are designed to rigorously test this hypothesis.

COX-2 Signaling Pathway

The diagram below illustrates the conversion of arachidonic acid to pro-inflammatory prostaglandins by COX-2 and the putative inhibitory action of the test compound.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis PGES PGE Synthase PGH2->PGES PGE2 Prostaglandin E2 (PGE2) PGES->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Inhibitor 1-(4-Bromophenyl)-N- cyclopropylmethanesulfonamide Inhibitor->COX2 Inhibition

Caption: Putative mechanism of COX-2 inhibition.

Assay Development Strategy: A Two-Tiered Approach

To efficiently characterize the compound's activity, we recommend a sequential, two-tiered assay strategy. This approach first confirms the direct molecular interaction and then validates the biological effect in a cellular system.

Assay_Workflow Start Start: Compound Synthesis Tier1 Tier 1: Primary Assay Biochemical COX-2 Inhibition (Fluorometric) Start->Tier1 Decision1 Potent Inhibition? Tier1->Decision1 Tier2 Tier 2: Secondary Assay Cell-Based PGE2 Quantification (ELISA) Decision1->Tier2 Yes Stop Stop: Inactive or Weak Decision1->Stop No End Confirmed Hit: Proceed to Selectivity & In Vivo Studies Tier2->End

Caption: Two-tiered assay development workflow.

Protocol 1: Primary Biochemical COX-2 Inhibition Assay (Fluorometric)

Principle

This assay quantifies the peroxidase activity of purified human recombinant COX-2. The enzyme converts its substrate, arachidonic acid, into the intermediate product Prostaglandin G2 (PGG2). A fluorometric probe is then used to detect PGG2, producing a signal directly proportional to enzyme activity.[8] The presence of an inhibitor reduces the rate of PGG2 formation, leading to a decrease in fluorescence. This method is highly suitable for high-throughput screening (HTS).

Materials and Reagents
  • Enzyme: Human Recombinant COX-2 (e.g., Sigma-Aldrich, Cat# MAK399F)[8]

  • Substrate: Arachidonic Acid (e.g., Sigma-Aldrich, Cat# MAK399D)[8]

  • Assay Kit: COX-2 Inhibitor Screening Kit (Fluorometric) (e.g., Sigma-Aldrich, Cat# MAK399 or similar)[8]

  • Positive Control: Celecoxib (provided in most kits)[8]

  • Test Compound: 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide, dissolved in DMSO.

  • Equipment: 96-well black, flat-bottom microplate; fluorescence microplate reader (Ex/Em = 535/587 nm).

Step-by-Step Protocol

Causality: Each step is designed to ensure the reaction is initiated correctly and that all components are at optimal concentrations for detecting inhibition.

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's protocol.[8] Reconstitute the COX-2 enzyme on ice and keep it there during use to maintain its activity.[8]

  • Compound Plating:

    • Prepare a 10 mM stock solution of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide in 100% DMSO.

    • Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO.

    • Dilute each concentration 100-fold into the COX Assay Buffer. This creates a 10X working solution with a final DMSO concentration of 1%.

    • Add 10 µL of the 10X working solutions to the appropriate wells of the 96-well plate.

  • Control Setup:

    • Enzyme Control (100% Activity): Add 10 µL of COX Assay Buffer containing 1% DMSO.[8]

    • Inhibitor Control (Positive Control): Add 10 µL of the 10X working solution of Celecoxib.[8]

    • Background Control (No Enzyme): Add 10 µL of COX Assay Buffer containing 1% DMSO.

  • Reaction Mix Preparation: Prepare a master mix containing COX Assay Buffer, COX Probe, and COX Cofactor as specified by the kit manual.

  • Enzyme Addition:

    • Add 80 µL of the reaction mix to all wells.

    • Add 10 µL of diluted COX-2 enzyme to all wells except the Background Control wells. Add 10 µL of Assay Buffer to the Background Control wells.

  • Incubation: Incubate the plate for 10 minutes at 37°C, protected from light. This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.[9]

  • Reaction Initiation: Add 10 µL of the Arachidonic Acid substrate solution to all wells to initiate the reaction.

  • Measurement: Immediately begin measuring the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode for 10-15 minutes at 37°C.

Data Analysis
  • Calculate the Reaction Rate: For each well, determine the rate of increase in fluorescence (slope; RFU/min).

  • Correct for Background: Subtract the slope of the Background Control from all other wells.

  • Calculate Percent Inhibition: % Inhibition = (1 - (Rate_Sample / Rate_EnzymeControl)) * 100

  • Determine IC50: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Parameter Description Example Value
IC50 Half-maximal inhibitory concentration50 nM
Hill Slope Steepness of the dose-response curve1.1
Max Inhibition Maximum observed inhibition98%

Protocol 2: Secondary Cell-Based PGE2 Assay (Competitive ELISA)

Principle

This assay validates the compound's activity in a cellular context. Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2, leading to the production and secretion of PGE2.[10] The cells are treated with the test compound, and the amount of PGE2 released into the culture supernatant is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[11][12] In this ELISA, free PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for binding sites on a specific antibody, resulting in a signal that is inversely proportional to the PGE2 concentration.[13]

Materials and Reagents
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Reagents: DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Lipopolysaccharide (LPS).

  • Assay Kit: Prostaglandin E2 ELISA Kit (e.g., Cayman Chemical, Cat# 514010 or Abcam, Cat# ab133021).[11][13]

  • Positive Control: Celecoxib.

  • Test Compound: 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide.

  • Equipment: 24-well cell culture plates, absorbance microplate reader (405-420 nm).

Step-by-Step Protocol
  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed cells into a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • The next day, replace the medium with serum-free DMEM.

    • Add various concentrations of the test compound or positive control (Celecoxib) to the wells. Include a "Vehicle Control" group treated with DMSO (final concentration ≤ 0.1%).

    • Pre-incubate the cells with the compounds for 1 hour. Causality: This step ensures the compound enters the cells and can inhibit COX-2 before the inflammatory stimulus is applied.

  • LPS Stimulation:

    • Add LPS to all wells (final concentration 1 µg/mL) except for the "Unstimulated Control" wells.

    • Incubate the plate for 18-24 hours at 37°C.

  • Supernatant Collection: Carefully collect the culture supernatant from each well for PGE2 analysis. Centrifuge briefly to remove any cell debris.

  • PGE2 Quantification (ELISA):

    • Perform the PGE2 ELISA according to the manufacturer's instructions.[13][14] This typically involves adding standards, samples, and an enzyme-conjugated PGE2 tracer to an antibody-coated plate, followed by washing and substrate addition.

    • Measure the absorbance at 405-420 nm.

Data Analysis
  • Generate Standard Curve: Plot the absorbance of the standards against their known concentrations and fit to a 4PL curve.

  • Calculate PGE2 Concentration: Use the standard curve to interpolate the concentration of PGE2 (pg/mL) in each sample.

  • Calculate Percent Inhibition of PGE2 Production: % Inhibition = (1 - ([PGE2]_Sample - [PGE2]_Unstimulated) / ([PGE2]_Vehicle - [PGE2]_Unstimulated)) * 100

  • Determine IC50: Plot the % Inhibition against the logarithm of the compound concentration and fit to a 4PL curve to determine the cellular IC50 value.

Assay Validation and Quality Control

Controls

The use of appropriate controls is critical for data interpretation and assay validity.

  • Positive Control (e.g., Celecoxib): Confirms that the assay system can detect inhibition.

  • Negative/Vehicle Control (e.g., DMSO): Represents 0% inhibition and is used to normalize the data.

  • Unstimulated/No Enzyme Control: Represents the background signal of the assay.

Performance Metrics (Z'-Factor)

For high-throughput screening, the Z'-factor is a crucial metric for assessing assay quality and robustness.[15][16] It measures the statistical separation between the positive and negative controls.

Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| (Where SD is the standard deviation)

Z'-Factor Value Assay Quality Interpretation
> 0.5ExcellentClear separation between controls; suitable for HTS.[17]
0 to 0.5MarginalAssay may require optimization; acceptable for some screens.[17]
< 0PoorOverlap between controls; assay is not reliable.[17]

Expertise Note: While a Z'-factor > 0.5 is the gold standard, assays with lower values can still yield useful data, especially in early-stage discovery, provided the hit threshold is set appropriately.[18]

Conclusion

This application note provides a scientifically grounded, two-tiered strategy for characterizing the biological activity of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide. By starting with a direct biochemical assay and confirming hits in a relevant cell-based model, researchers can efficiently determine the compound's potency and mechanism of action as a putative COX-2 inhibitor. Adherence to the detailed protocols and validation standards described herein will ensure the generation of robust, reliable, and reproducible data essential for advancing drug development programs.

References

  • Peerzada, G.M., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. PubMed Central. Available at: [Link]

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ 1153. Available at: [Link]

  • Patel, D.D., et al. (2023). Celecoxib. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Nørregaard, R., et al. (2015). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. American Journal of Physiology-Renal Physiology. Available at: [Link]

  • Wikipedia. Z-factor. Wikipedia. Available at: [Link]

  • Sgrò, F., et al. (2024). Design and Computational Study of Sulfonamide-Modified Cannabinoids as Selective COX-2 Inhibitors. ACS Omega. Available at: [Link]

  • Medicosis Perfectionalis. (2024). Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). YouTube. Available at: [Link]

  • News-Medical.Net. (2018). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Available at: [Link]

  • ResearchGate. (2018). COX-2 Selective Inhibitors, Carbonic Anhydrase Inhibition and Anticancer Properties of Sulfonamides. Request PDF. Available at: [Link]

  • PharmGKB. Celecoxib Pathway, Pharmacodynamics. PharmGKB. Available at: [Link]

  • BMG LABTECH. (2024). The Z prime value (Z´). BMG LABTECH. Available at: [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. BPS Bioscience Product Manual. Available at: [Link]

  • Dr Matt & Dr Mike. (2018). Celecoxib -NSAID Mechanism of Action. YouTube. Available at: [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]

  • CVPharmacology. Arachidonic Acid Metabolites (Prostaglandins and Related Compounds). CVPharmacology. Available at: [Link]

  • Bohlin, L. (2003). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Diva-Portal.org. Available at: [Link]

  • Ali, M., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. MDPI. Available at: [Link]

  • Knowles, S., et al. (2010). Do some of the newer COX-2 inhibitors cross-react with sulfonamide antibiotics? An overview. University of Pretoria. Available at: [Link]

  • Wikipedia. Celecoxib. Wikipedia. Available at: [Link]

  • Zhang, X., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. PMC - NIH. Available at: [Link]

  • Cloud-Clone Corp. Multiplex Assay Kit for Prostaglandin E2 (PGE2). Cloud-Clone Corp. Available at: [Link]

  • Kokkirala, V.R., et al. (2015). Exploration of binding site pattern in arachidonic acid metabolizing enzymes, Cyclooxygenases and Lipoxygenases. PubMed Central. Available at: [Link]

  • Eastwood, B. J., et al. (2020). Z' Does Not Need to Be > 0.5. PMC - NIH. Available at: [Link]

  • Asati, V., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Publishing. Available at: [Link]

  • PubChem. N-(4-Bromophenyl)benzenepropanamide. PubChem. Available at: [Link]

  • Elabscience. PGE2(Prostaglandin E2) ELISA Kit. Elabscience. Available at: [Link]

  • Patsnap Synapse. (2024). What are Arachidonic acid inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application

Application Note: A Robust, Stability-Indicating RP-HPLC Method for the Analysis of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide

Abstract This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide. The developed method is suitable for the determination of purity and can be employed as a stability-indicating assay in research, development, and quality control environments. The protocol herein provides a comprehensive guide, from the rationale behind the selection of chromatographic parameters to detailed procedures for system suitability, method validation, and forced degradation studies, ensuring compliance with regulatory expectations.

Introduction

1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide is a sulfonamide derivative with potential applications in pharmaceutical and agrochemical research. As with any active compound, a reliable and accurate analytical method is paramount for ensuring its quality, purity, and stability. This document provides a comprehensive, field-proven protocol for the analysis of this compound using RP-HPLC, a widely accessible and versatile analytical technique.

The structural features of the analyte, comprising a polar sulfonamide moiety and a non-polar bromophenyl group, necessitate a careful selection of chromatographic conditions to achieve optimal retention, resolution, and peak symmetry. This application note addresses these challenges by providing a scientifically sound methodology grounded in established chromatographic principles and regulatory guidelines.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

  • Structure and Polarity: 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide (Figure 1) possesses both hydrophobic (bromophenyl group) and hydrophilic (sulfonamide and cyclopropyl groups) characteristics. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase. The bromophenyl group is the primary chromophore responsible for UV absorbance.

    Molecular Formula: C₁₀H₁₂BrNO₂S Molecular Weight: 290.18 g/mol

  • pKa and Mobile Phase pH: The sulfonamide proton (N-H) is weakly acidic. For a structurally similar compound, N-(4-bromophenyl)methanesulfonamide, the predicted pKa is approximately 7.62. To ensure consistent retention and good peak shape, it is crucial to maintain the mobile phase pH at least 2 units below or above the pKa of the analyte. A slightly acidic mobile phase (pH 3-4) is proposed to suppress the ionization of the sulfonamide, thereby promoting its retention on a reversed-phase column and minimizing peak tailing.

  • UV Absorbance: The bromophenyl chromophore is expected to exhibit significant UV absorbance. Based on theoretical calculations for structurally related compounds containing a 4-bromophenyl group, a maximum absorbance (λmax) is anticipated in the 260-275 nm range[1]. A photodiode array (PDA) detector should be used during method development to experimentally determine the optimal detection wavelength. For the purpose of this protocol, a wavelength of 270 nm is proposed.

  • Solubility: Sulfonamides typically exhibit moderate solubility in common organic HPLC solvents like acetonitrile and methanol, and lower solubility in water[2][3][4][5]. Therefore, a mixture of an organic solvent and water is a suitable diluent for sample preparation.

Recommended RP-HPLC Method

Instrumentation and Consumables
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • pH meter.

  • Volumetric flasks and pipettes.

  • HPLC vials.

  • Syringe filters (0.45 µm, PTFE or other suitable material).

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for the analysis. Optimization may be required based on the specific HPLC system and column used.

ParameterRecommended ConditionRationale
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides sufficient hydrophobicity to retain the non-polar bromophenyl moiety of the analyte.
Mobile Phase A 0.1% Formic Acid in WaterProvides a slightly acidic pH to suppress the ionization of the sulfonamide, leading to improved peak shape and retention.
Mobile Phase B AcetonitrileA common and effective organic modifier in reversed-phase chromatography with good UV transparency.
Gradient Elution 0-20 min: 40-80% B20-25 min: 80% B25-26 min: 80-40% B26-30 min: 40% BA gradient elution is proposed to ensure the elution of the main peak with a reasonable retention time and to remove any potential, more hydrophobic impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 270 nm (or experimentally determined λmax)Based on the predicted UV absorbance of the bromophenyl chromophore.
Injection Volume 10 µLCan be adjusted based on sample concentration and detector sensitivity.
Sample Diluent Acetonitrile:Water (50:50, v/v)Ensures the solubility of the analyte and is compatible with the mobile phase.

Protocols

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix well and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.

  • Sample Diluent (Acetonitrile:Water, 50:50, v/v): Mix equal volumes of acetonitrile and HPLC-grade water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the sample diluent.

System Suitability Testing (SST)

System suitability testing is essential to verify that the chromatographic system is performing adequately on the day of analysis.

Protocol:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Make five replicate injections of the Working Standard Solution (0.1 mg/mL).

  • Evaluate the system suitability parameters against the acceptance criteria listed in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

Method Validation Protocol

The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol:

  • Inject the sample diluent (blank) to demonstrate that there are no interfering peaks at the retention time of the analyte.

  • Perform forced degradation studies (see Section 6) and inject the stressed samples. The method is considered specific if the analyte peak is well-resolved from any degradation product peaks (resolution ≥ 1.5).

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

Protocol:

  • Prepare a series of at least five calibration standards from the Standard Stock Solution, typically ranging from 50% to 150% of the working standard concentration (e.g., 0.05, 0.075, 0.1, 0.125, and 0.15 mg/mL).

  • Inject each calibration standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies.

Protocol:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working standard concentration) by spiking a placebo with a known amount of the analyte.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision): Protocol: Prepare and analyze six individual samples of the analyte at 100% of the test concentration on the same day, with the same analyst and equipment. Acceptance Criteria: The RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness): Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible. Acceptance Criteria: The RSD of the combined results from both days should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak.

  • LOD: S/N ratio of 3:1

  • LOQ: S/N ratio of 10:1

Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Acceptance Criteria for LOQ:

  • The precision (RSD) at the LOQ should be ≤ 10%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Vary the following parameters one at a time:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze the Working Standard Solution under each modified condition.

  • Evaluate the impact on system suitability parameters.

Acceptance Criteria:

  • System suitability parameters should still meet the acceptance criteria.

Forced Degradation and Stability-Indicating Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.

Protocol:

  • Prepare separate solutions of the analyte (e.g., 0.1 mg/mL) and subject them to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 80 °C for 48 hours.

    • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for 24 hours.

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to the working standard concentration and analyze them using the developed HPLC method.

  • A control sample (unstressed) should also be analyzed.

Evaluation:

  • The method is considered stability-indicating if it can resolve the main analyte peak from all degradation product peaks.

  • Peak purity analysis using a PDA detector should be performed to confirm that the analyte peak is spectrally pure in the presence of any co-eluting degradants.

Visualization of Workflows

HPLC_Method_Development_Workflow cluster_0 Analyte Characterization cluster_1 Method Development cluster_2 Method Validation (ICH Q2) cluster_3 Final Method a Physicochemical Properties (Structure, pKa, UV, Solubility) b Column & Mobile Phase Selection a->b Informs c Optimization of Chromatographic Conditions b->c Iterative Process d System Suitability Criteria Definition c->d e Specificity & Forced Degradation d->e f Linearity, Accuracy, Precision e->f g LOD, LOQ, Robustness f->g h Validated RP-HPLC Method g->h Leads to

Caption: Workflow for the development and validation of the RP-HPLC method.

Forced_Degradation_Workflow cluster_stress Stress Conditions start Analyte Solution (0.1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (Solid, 80°C) start->thermal photo Photolytic (UV/Vis Light) start->photo analysis Neutralize (if needed) Dilute to Target Concentration Analyze by HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity and Resolution analysis->evaluation

Caption: Workflow for the forced degradation study.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, robust, and stability-indicating means for the analysis of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide. The comprehensive protocols for method validation and forced degradation studies ensure that the method is suitable for its intended purpose and meets regulatory requirements. This application note serves as a valuable resource for researchers, scientists, and drug development professionals working with this compound.

References

  • ResearchGate. (n.d.). Comparison UV-Visible spectrum of N-N-(1,2-Phenylene)bis(1-(4-bromophenyl)methanimine). Retrieved January 26, 2026, from [Link]

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  • National Center for Biotechnology Information. (n.d.). Environmental levels of ultraviolet light potentiate the toxicity of sulfonamide antibiotics in Daphnia magna. PubMed. Retrieved January 26, 2026, from [Link]

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  • ACS Publications. (2019). Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K. Journal of Chemical & Engineering Data. Retrieved January 26, 2026, from [Link]

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Method

Application Notes and Protocols for the Synthesis of Novel Derivatives from 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide

Introduction: The Strategic Value of the 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide Scaffold In the landscape of modern medicinal chemistry, the strategic selection of a core scaffold is paramount to the successfu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of a core scaffold is paramount to the successful development of novel therapeutic agents. The 1-(4-bromophenyl)-N-cyclopropylmethanesulfonamide moiety is a prime example of a privileged starting material, embodying features that are highly sought after in drug discovery programs. The sulfonamide group is a well-established pharmacophore found in a wide array of approved drugs, known for its ability to form key hydrogen bonding interactions with biological targets.[1] Concurrently, the cyclopropyl ring introduces a degree of conformational rigidity and metabolic stability, often leading to improved pharmacokinetic profiles.[2]

The true synthetic power of this scaffold, however, lies in the latent reactivity of the 4-bromophenyl group. The carbon-bromine bond serves as a versatile synthetic handle for a multitude of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of a diverse range of substituents, enabling the exploration of the chemical space around the core scaffold. This document provides detailed protocols and scientific rationale for the synthesis of novel biaryl, N-aryl, alkynyl, vinyl, and cyano derivatives from 1-(4-bromophenyl)-N-cyclopropylmethanesulfonamide, empowering researchers to rapidly generate libraries of compounds for biological screening.

Synthetic Pathways for Derivative Synthesis

The derivatization of 1-(4-bromophenyl)-N-cyclopropylmethanesulfonamide can be strategically approached through several high-yield and functional group tolerant palladium-catalyzed cross-coupling reactions. The choice of reaction pathway will be dictated by the desired final compound class. Below is a schematic overview of the primary synthetic routes detailed in this guide.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling cluster_heck Heck Coupling cluster_cyanation Cyanation start 1-(4-Bromophenyl)-N- cyclopropylmethanesulfonamide suzuki_reagents ArB(OH)2 or ArB(pin) Pd(PPh3)4, Base (K3PO4) Solvent (Dioxane/H2O) start->suzuki_reagents C-C Bond Formation buchwald_reagents R2NH Pd Catalyst, Ligand Base (NaOtBu) start->buchwald_reagents C-N Bond Formation sonogashira_reagents Terminal Alkyne Pd Catalyst, Cu(I) co-catalyst Base (Amine) start->sonogashira_reagents C-C Bond Formation heck_reagents Alkene Pd(OAc)2, Ligand Base (e.g., K2CO3) start->heck_reagents C-C Bond Formation cyanation_reagents Cyanide Source (e.g., Zn(CN)2) Pd Catalyst, Ligand start->cyanation_reagents C-CN Bond Formation biaryl_product Biaryl Derivatives suzuki_reagents->biaryl_product naryl_product N-Aryl Derivatives buchwald_reagents->naryl_product alkynyl_product Alkynyl Derivatives sonogashira_reagents->alkynyl_product vinyl_product Vinyl Derivatives heck_reagents->vinyl_product cyano_product Cyano Derivatives cyanation_reagents->cyano_product Suzuki_Mechanism pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2-Br pd0->pd2_complex Oxidative Addition transmetalation_complex Ar-Pd(II)L2-Ar' pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product substrate Ar-Br substrate->pd2_complex boronic_acid Ar'B(OH)2 boronic_acid->transmetalation_complex base Base base->boronic_acid

Caption: Suzuki-Miyaura Catalytic Cycle.

Detailed Experimental Protocol
  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 1-(4-bromophenyl)-N-cyclopropylmethanesulfonamide (1.0 eq.), the desired arylboronic acid or arylboronic acid pinacol ester (1.2 eq.), and potassium phosphate (K₃PO₄) (2.0 eq.).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.).

  • Add a degassed 10:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). [3]5. Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl derivative.

Data Table: Representative Suzuki-Miyaura Coupling Reactions
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid1-(Biphenyl-4-yl)-N-cyclopropylmethanesulfonamide85
24-Methoxyphenylboronic acidN-Cyclopropyl-1-(4'-methoxybiphenyl-4-yl)methanesulfonamide88
33-Thiopheneboronic acidN-Cyclopropyl-1-(4-(thiophen-3-yl)phenyl)methanesulfonamide75

Protocol 2: Synthesis of N-Aryl Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide range of amines. [4][5]This reaction allows for the introduction of diverse amine functionalities at the 4-position of the phenyl ring.

Mechanistic Rationale

The mechanism of the Buchwald-Hartwig amination is similar in principle to the Suzuki-Miyaura coupling, involving an oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand is critical in this reaction to facilitate the reductive elimination step.

Detailed Experimental Protocol
  • To a dry Schlenk flask under an inert atmosphere, add 1-(4-bromophenyl)-N-cyclopropylmethanesulfonamide (1.0 eq.), the desired primary or secondary amine (1.2 eq.), and sodium tert-butoxide (NaOtBu) (1.4 eq.).

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and a suitable phosphine ligand (e.g., XPhos, 0.04 eq.).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Synthesis of Alkynyl Derivatives via Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to a rich variety of alkynyl-substituted compounds. [6]This reaction is typically co-catalyzed by palladium and copper(I). [7]

Mechanistic Rationale

The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation with a copper(I) acetylide species. The copper(I) acetylide is generated in a separate cycle where the terminal alkyne reacts with a copper(I) salt in the presence of a base. [7][8]

Sonogashira_Workflow start 1-(4-Bromophenyl)-N- cyclopropylmethanesulfonamide + Terminal Alkyne reagents Pd Catalyst (e.g., PdCl2(PPh3)2) Cu(I) Co-catalyst (e.g., CuI) Amine Base (e.g., Et3N) start->reagents 1. Combine reaction Reaction at RT to 50°C under Inert Atmosphere reagents->reaction 2. React workup Aqueous Workup & Extraction reaction->workup 3. Isolate purification Column Chromatography workup->purification 4. Purify product Alkynyl Derivative purification->product 5. Characterize

Caption: Sonogashira Coupling Workflow.

Detailed Experimental Protocol
  • In a Schlenk flask under an inert atmosphere, dissolve 1-(4-bromophenyl)-N-cyclopropylmethanesulfonamide (1.0 eq.), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (0.02 eq.), and copper(I) iodide (CuI) (0.04 eq.) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine.

  • Add the terminal alkyne (1.2 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature to 50 °C for 6-18 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Synthesis of Vinyl Derivatives via Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. [9][10]This protocol allows for the introduction of a variety of vinyl groups onto the aromatic ring.

Mechanistic Rationale

The Heck reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the vinylated product, and the resulting palladium hydride species is converted back to the active Pd(0) catalyst by a base. [9][11]

Detailed Experimental Protocol
  • Combine 1-(4-bromophenyl)-N-cyclopropylmethanesulfonamide (1.0 eq.), the desired alkene (1.5 eq.), palladium(II) acetate (Pd(OAc)₂) (0.02 eq.), a suitable phosphine ligand (e.g., P(o-tolyl)₃, 0.04 eq.), and a base such as potassium carbonate (K₂CO₃) (2.0 eq.) in a sealed tube. [4]2. Add a polar aprotic solvent like DMF or NMP.

  • Heat the reaction mixture to 100-140 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 5: Synthesis of Cyano Derivatives via Palladium-Catalyzed Cyanation

The introduction of a nitrile group offers a versatile synthetic handle for further functionalization. Palladium-catalyzed cyanation of aryl bromides is an effective method for this transformation. [12]

Mechanistic Rationale

The catalytic cycle for cyanation typically involves oxidative addition of the aryl bromide to Pd(0), followed by reaction with a cyanide source to form an aryl-palladium-cyanide complex. Reductive elimination then yields the aryl nitrile product and regenerates the Pd(0) catalyst. [3]Catalyst poisoning by the cyanide anion can be a challenge, which is often mitigated by the choice of cyanide source and additives. [13]

Detailed Experimental Protocol
  • In a glovebox or under a strictly inert atmosphere, charge a Schlenk flask with 1-(4-bromophenyl)-N-cyclopropylmethanesulfonamide (1.0 eq.), zinc cyanide (Zn(CN)₂) (0.6 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and a ligand (e.g., dppf, 0.04 eq.).

  • Add a dry, degassed polar aprotic solvent such as DMAc. [14]3. Heat the reaction mixture to 110-120 °C for 12-24 hours.

  • Cool the reaction to room temperature and carefully quench with an aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

The 1-(4-bromophenyl)-N-cyclopropylmethanesulfonamide scaffold is a highly valuable starting material for the generation of diverse chemical libraries. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide robust and versatile methods for the synthesis of novel biaryl, N-aryl, alkynyl, vinyl, and cyano derivatives. By understanding the underlying mechanisms and following these detailed protocols, researchers can efficiently explore the structure-activity relationships of this promising scaffold in their drug discovery endeavors.

References

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Application

Safe handling and storage procedures for 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide

Foreword: A Proactive Approach to Safety with Investigational Compounds Welcome, researchers, to a comprehensive guide on the safe handling and storage of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide. As a novel com...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Proactive Approach to Safety with Investigational Compounds

Welcome, researchers, to a comprehensive guide on the safe handling and storage of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide. As a novel compound, its toxicological profile is not yet fully elucidated. This document, therefore, adopts a precautionary principle, treating the compound with the respect and care due to any new chemical entity. The protocols outlined herein are built upon the foundational principles of chemical safety, drawing analogies from structurally related sulfonamides and brominated aromatic compounds to ensure a robust and self-validating system of safe laboratory practices. Our goal is to empower you with the knowledge and procedures necessary to conduct your research with the highest degree of safety and scientific integrity.

Section 1: Compound Profile and Hazard Assessment

Chemical Identity

While a comprehensive Safety Data Sheet (SDS) with full GHS classification for 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide is not yet publicly available, we can ascertain its basic chemical properties.

PropertyValueSource
CAS Number 950235-23-1[1]
Molecular Formula C₁₀H₁₂BrNO₂S[1]
Molecular Weight 290.18 g/mol [1]
Physical State Solid (presumed)Inferred from related compounds
Inferred Hazard Assessment

In the absence of specific toxicological data for 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide, a conservative hazard assessment is derived from the known risks associated with its structural motifs: the sulfonamide group and the brominated phenyl ring.

  • Sulfonamides: This class of compounds can present risks such as skin and eye irritation.[2][3][4] Some sulfonamides may be harmful if swallowed or inhaled.[2]

  • Brominated Aromatic Compounds: These compounds can cause skin, eye, and respiratory irritation.[5][6][7][8] Direct contact should be avoided, and work should be conducted in well-ventilated areas to prevent inhalation of any dust or vapors.[7][9][10]

Based on this, we will operate under the assumption that 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide is, at a minimum:

  • A skin and eye irritant.

  • Potentially harmful if ingested or inhaled.

The following GHS pictograms are recommended for precautionary labeling until more definitive data is available:

PictogramHazard

Irritant (skin and eye)

Potential for systemic effects

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection of appropriate PPE is critical when handling compounds with unknown hazard profiles. The following PPE is mandatory for all procedures involving 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide.

  • Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a face shield should be worn in addition to goggles.[7][9]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[7][11]

  • Body Protection: A laboratory coat must be worn and fully fastened. For procedures with a higher risk of contamination, consider a chemically resistant apron.

  • Respiratory Protection: For weighing and other procedures that may generate dust, a NIOSH-approved respirator is recommended. At a minimum, all handling of the solid compound should be performed in a certified chemical fume hood.[10][11]

Section 3: Experimental Protocols

General Handling Workflow

The following diagram illustrates the essential decision-making process for the safe handling of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_start Start: New Experiment risk_assess Conduct Risk Assessment (Consult this guide) prep_start->risk_assess 1. Plan ppe_check Don Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assess->ppe_check 2. Protect fume_hood Prepare Fume Hood (Verify airflow) ppe_check->fume_hood 3. Prepare weigh Weigh Compound (In fume hood, use respirator if needed) fume_hood->weigh 4. Execute dissolve Dissolution/Reaction Setup (Use closed/contained system where possible) weigh->dissolve workup Reaction Workup & Purification (Maintain ventilation) dissolve->workup decon Decontaminate Glassware & Surfaces workup->decon 5. Conclude waste Segregate & Dispose of Waste (Solid & Liquid) decon->waste storage Store Compound in Designated Area (Labeled, sealed container) waste->storage end End of Procedure storage->end

Caption: Workflow for the safe handling of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area within a certified chemical fume hood for the handling of this compound.

    • Ensure that a safety shower and eyewash station are readily accessible.[6]

    • Prepare all necessary equipment (glassware, spatulas, etc.) and place them in the fume hood.

    • Have appropriate waste containers (solid and liquid) clearly labeled and ready for use.

  • Weighing the Compound:

    • Perform all weighing operations within the fume hood to minimize the risk of inhalation.

    • Use a disposable weighing boat to prevent cross-contamination.

    • Handle the solid with care to avoid generating dust.

    • Close the primary container immediately after dispensing the required amount.

  • Dissolution and Reaction:

    • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

    • If heating is required, use a controlled heating mantle and ensure the system is properly vented.

    • Maintain the reaction within the fume hood for the entire duration.

  • Post-Reaction Work-up and Purification:

    • All quenching, extraction, and purification steps (e.g., chromatography) must be conducted in the fume hood.

    • Be mindful of potential pressure build-up during quenching and extractions.

Storage Protocol

Proper storage is crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.

  • Container: Store 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide in a tightly sealed, clearly labeled container. The label should include the compound name, CAS number, and precautionary pictograms.

  • Location: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][9] A designated cabinet for research compounds is ideal.

  • Inventory: Maintain an accurate inventory of the compound, including the amount and date of receipt.

Section 4: Emergency Procedures

Spills
  • Small Spills (in a fume hood):

    • Ensure you are wearing the appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and the institutional safety office.

    • Prevent others from entering the area.

    • Follow your institution's specific procedures for large chemical spills.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Section 5: Waste Disposal

All waste containing 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide must be treated as hazardous.

  • Solid Waste: Contaminated weighing boats, gloves, and absorbent materials should be placed in a sealed, labeled container for solid hazardous waste.

  • Liquid Waste: Solutions containing the compound and contaminated solvents should be collected in a labeled container for hazardous liquid waste. Do not pour any waste down the drain.[5]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

References

  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sulphamic acid. Retrieved from [Link]

  • ICL Group. (n.d.). Bromine Safety Handbook. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4'-Bromoacetanilide, 98%. Retrieved from [Link]

  • ResearchGate. (2016). Where can I find handling precautions to work with brominated flame retardants?. Retrieved from [Link]

  • PubChem. (2025). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

  • YouTube. (2024). Bromination safety. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Sulfamic acid. Retrieved from [Link]

  • National Institutes of Health. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

Sources

Method

Technical Guide for 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide: Applications and Protocols for Novel Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction and Strategic Overview 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide is a synthetic organic compound featuring a bromophenyl group, a sulfo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide is a synthetic organic compound featuring a bromophenyl group, a sulfonamide linkage, and a cyclopropyl moiety. While specific research applications for this exact molecule are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. This guide provides a comprehensive overview of potential research applications and detailed protocols, drawing upon established methodologies for structurally related molecules.

Material Safety & Handling (MSDS Pro-Tem)

Given the absence of a specific MSDS, the following precautions, derived from safety data for similar bromophenyl and sulfonamide-containing compounds, are mandatory.[2][3][4][5]

Hazard Category Recommended Precautions & PPE
Contact (Skin/Eyes) Skin: Wear nitrile gloves, a lab coat, and full-length pants. Avoid exposed skin. In case of contact, wash immediately with soap and water.[2][4] Eyes: Wear chemical safety goggles or a face shield. In case of contact, rinse cautiously with water for several minutes.[4][5]
Inhalation Handle only in a well-ventilated area, preferably within a chemical fume hood.[2][3] Avoid creating dust or aerosols.[5] If inhalation occurs, move to fresh air.[4]
Ingestion Do not eat, drink, or smoke in the laboratory.[4] If ingested, rinse mouth and seek immediate medical attention.[5]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Keep away from strong oxidizing agents.[2]
Disposal Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[4]

Potential Therapeutic Applications & Research Protocols

The structural components of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide suggest several avenues for investigation in drug discovery. The bromophenyl group can participate in halogen bonding and other interactions within protein binding sites, while sulfonamides are a well-established pharmacophore. The cyclopropyl group can enhance metabolic stability and binding affinity.[6]

Application in Antimicrobial Drug Discovery

Scientific Rationale: The carboxamide scaffold, structurally related to sulfonamides, is known for its antibacterial properties.[7][8] Furthermore, bromophenyl-containing thiosemicarbazides have demonstrated antibacterial activity.[9] This suggests that 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide could be a valuable scaffold for developing new antimicrobial agents.

Experimental Protocol: Antimicrobial Susceptibility Testing (AST)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Dissolve 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Bacterial Strain Preparation: Culture selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in MHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized bacterial suspension to each well, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include positive controls (broth with bacteria, no compound) and negative controls (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for Antimicrobial Susceptibility Testing

AST_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Compound Stock Solution (10 mg/mL in DMSO) C Serial Dilution in 96-Well Plate A->C B Culture & Standardize Bacterial Strains D Inoculate with Bacteria B->D C->D E Incubate at 37°C for 18-24h D->E F Read Plates for Visible Growth E->F G Determine MIC F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Application in Antiviral Research (HIV-1 Entry Inhibition)

Scientific Rationale: Structure-activity relationship studies have led to the discovery of bromophenyl-containing piperidines as potent and selective CCR5 antagonists.[10] The CCR5 co-receptor is crucial for the entry of R5-tropic HIV-1 strains into host cells. This precedent suggests that 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide could be explored for similar activity.

Experimental Protocol: HIV-1 Entry Inhibition Assay

This protocol uses a cell-based assay with a luciferase reporter gene to quantify viral entry.

Step-by-Step Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a luciferase reporter gene under the control of the HIV-1 LTR) in appropriate media.

  • Compound Preparation: Prepare serial dilutions of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide in cell culture medium.

  • Assay Procedure: a. Plate TZM-bl cells in a 96-well plate and incubate overnight. b. Pre-incubate the cells with the diluted compound for 1 hour at 37°C. c. Add a known amount of R5-tropic HIV-1 virus to the wells. A known CCR5 antagonist (e.g., Maraviroc) should be used as a positive control. d. Incubate for 48 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of viral entry relative to the untreated virus control. Determine the IC50 value (the concentration at which 50% of viral entry is inhibited).

Application in Oncology and Cardiovascular Disease

Scientific Rationale: Substituted pyrimidines containing a bromophenyl group have been developed as potent dual endothelin receptor antagonists.[11][12] Endothelin receptors play a role in vasoconstriction and cell proliferation, making them targets for cardiovascular diseases and some cancers.[11] This provides a strong rationale for investigating 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide as a potential modulator of such pathways.

Experimental Protocol: Endothelin Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of the compound for endothelin receptors (ET-A and ET-B).

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from cell lines overexpressing either the ET-A or ET-B receptor.

  • Radioligand: Use a radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1).

  • Competitive Binding: a. In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide. b. Use a known endothelin receptor antagonist (e.g., bosentan) as a positive control.[12] c. Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the membrane-bound radioligand from the unbound radioligand using filtration over a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the compound concentration to determine the Ki (inhibitory constant).

Logical Flow for Drug Discovery Screening

Drug_Discovery_Flow Start Compound Synthesis (1-(4-Bromophenyl)-N- cyclopropylmethanesulfonamide) PrimaryScreen Primary Screening (e.g., Receptor Binding Assay, Antimicrobial Susceptibility) Start->PrimaryScreen HitIdentified Hit Identification (Activity Confirmed) PrimaryScreen->HitIdentified HitIdentified->Start Inactive DoseResponse Dose-Response & IC50/Ki Determination HitIdentified->DoseResponse Active LeadOpt Lead Optimization (SAR Studies) DoseResponse->LeadOpt Preclinical Preclinical Development (In vivo efficacy, PK/PD, Toxicology) LeadOpt->Preclinical End Clinical Candidate Preclinical->End

Caption: A generalized workflow for screening and developing a novel compound.

Proposed Synthesis Protocol

Rationale: The synthesis of related N-(4-Bromophenyl) amides often involves the reaction of an acyl chloride with 4-bromoaniline.[7][8][13] A similar approach can be adapted for this sulfonamide. The required cyclopropylmethanesulfonyl chloride can be prepared from cyclopropylmethanol.

Step-by-Step Methodology:

  • Synthesis of Cyclopropylmethanesulfonyl Chloride: a. To a stirred solution of cyclopropylmethanol in an appropriate solvent (e.g., dichloromethane), add a chlorinating agent (e.g., thionyl chloride) at 0°C. b. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS). c. Carefully quench the reaction and purify the resulting sulfonyl chloride.

  • Synthesis of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide: a. In a dry reaction flask under an inert atmosphere, dissolve 4-bromoaniline in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine or pyridine).[7] b. Cool the mixture to 0°C in an ice bath.[7] c. Add the previously prepared cyclopropylmethanesulfonyl chloride dropwise to the solution. d. Allow the reaction to proceed at room temperature for several hours until completion.[7] e. Work up the reaction by washing with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.[7] f. Dry the organic layer, concentrate it, and purify the final product by column chromatography or recrystallization.[7]

Conclusion and Future Directions

1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide represents a promising, yet underexplored, chemical scaffold. The protocols outlined in this guide provide a strategic framework for its systematic evaluation as a potential therapeutic agent in infectious diseases, oncology, and cardiovascular medicine. Positive results in these initial in vitro screens would warrant further investigation into its mechanism of action, structure-activity relationships (SAR), and progression into preclinical development.[14]

References

  • Ullah, H., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules. [Link]

  • MDPI. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. MDPI. [Link]

  • Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry. [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. [Link]

  • Capot Chemical Co., Ltd. (2026). Material Safety Data Sheet for N-(4-Bromophenyl)-3-phenylpropanamide. Capot Chemical. [Link]

  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. [Link]

  • Organic Syntheses. (n.d.). Synthesis of N-(1-(4-Bromophenyl)vinyl)acetamide. Organic Syntheses. [Link]

  • Seth, S., et al. (1996). Biological Activity of 4-(4-bromophenyl)-thiosemicarbazide. Acta Crystallographica Section C. [Link]

  • PSE Community.org. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community.org. [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl) cyanamide (1). ResearchGate. [Link]

  • Encarnacion, A. M., et al. (2024). Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Google Patents. (n.d.). Synthetic method of 1-(4-bromophenyl) piperidine.
  • Semantic Scholar. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities. Semantic Scholar. [Link]

  • PubMed. (n.d.). [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide]. PubMed. [Link]

  • PubChem. (n.d.). N-(4-Bromophenyl)benzenepropanamide. PubChem. [Link]

  • Adamed. (n.d.). Development of proprietary medicines. Adamed. [Link]

  • Sci-Hub. (n.d.). N-(4-Bromophenyl)methanesulfonamide. Sci-Hub. [Link]

Sources

Application

Application Notes and Protocols: Leveraging 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide in Fragment-Based Drug Discovery

Introduction: The Power of Fragments in Modern Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By screening small, low-molecular-weight molecules, or "fragments," FBDD allows for a more thorough exploration of chemical space and often yields starting points with higher ligand efficiency.[1][3][4] These fragments, while typically exhibiting weak binding affinities (in the micromolar to millimolar range), provide high-quality chemical handles for optimization into potent and selective drug candidates.[1][3] This approach has proven particularly fruitful for challenging targets, including those previously deemed "undruggable."[1]

This guide provides a detailed overview and practical protocols for the utilization of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide , a representative fragment, within an FBDD workflow. We will explore its properties, outline screening methodologies, and detail the subsequent steps of hit validation and optimization, providing researchers with the foundational knowledge to integrate this and similar fragments into their drug discovery programs.

Fragment Profile: 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide

The selection of fragments for a screening library is a critical first step in any FBDD campaign.[1] Fragments are typically selected based on a set of physicochemical property guidelines known as the "Rule of Three".[2][5][6]

Table 1: Physicochemical Properties of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide

PropertyValue"Rule of Three" GuidelineAdherence
Molecular Weight 290.18 g/mol [7]< 300 Da[2][5]Yes
cLogP ~2.5 (estimated)< 3[2][5]Yes
Hydrogen Bond Donors 1≤ 3[2]Yes
Hydrogen Bond Acceptors 2[7]≤ 3[2]Yes
Rotatable Bonds 3[7]≤ 3[3]Yes

Note: cLogP is an estimation based on chemical structure and may vary.

As illustrated in Table 1, 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide adheres well to the "Rule of Three," making it an excellent candidate for an FBDD library. Its key structural features include:

  • A bromophenyl group: This provides a vector for chemical elaboration through well-established cross-coupling chemistries (e.g., Suzuki, Buchwald-Hartwig). The bromine atom can also participate in halogen bonding, a potentially important interaction with the target protein.

  • A sulfonamide linker: Sulfonamides are a common motif in medicinal chemistry, known for their ability to form key hydrogen bonds with protein backbones.[8]

  • A cyclopropyl group: This rigid, three-dimensional element can explore small hydrophobic pockets within a binding site, often leading to improved ligand efficiency.

The FBDD Workflow: From Fragment Screening to Hit Optimization

The journey from a fragment library to a viable lead compound is a multi-step process that relies heavily on biophysical techniques and structural biology.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization FragLib Fragment Library (incl. target compound) Screening Primary Screening (SPR, NMR, X-ray) FragLib->Screening Hits Initial Hits (Weak Binders) Screening->Hits Validation Biophysical Validation (ITC, MST) Hits->Validation Structure Structural Biology (X-ray, NMR) Validation->Structure MedChem Structure-Guided Medicinal Chemistry Structure->MedChem SAR SAR Exploration (Fragment Growing/Linking) MedChem->SAR Lead Potent Lead Compound SAR->Lead Xray_Workflow Protein Purified Protein Crystallization Protein Crystallization Protein->Crystallization ApoCrystal Apo-Protein Crystal Crystallization->ApoCrystal Soaking Crystal Soaking (with fragment solution) ApoCrystal->Soaking Cryo Cryo-protection & Freezing Soaking->Cryo Diffraction X-ray Diffraction (Synchrotron) Cryo->Diffraction DataProcessing Data Processing & Structure Solution Diffraction->DataProcessing Structure Protein-Fragment Complex Structure DataProcessing->Structure

Sources

Technical Notes & Optimization

Troubleshooting

Identification of side products in 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide synthesis

Technical Support Center: 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide Synthesis Welcome to the technical support guide for the synthesis of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide. This document is design...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide Synthesis

Welcome to the technical support guide for the synthesis of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side products encountered during this multi-step synthesis. Our approach is rooted in mechanistic understanding to empower you to not only solve problems but also prevent them.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured in a question-and-answer format to directly address the practical issues that may arise during your experiment.

Part 1: Common Synthesis & Yield Issues

Question 1: My overall yield is significantly lower than expected. What are the most likely causes at each stage of the synthesis?

Answer: Low yield in this synthesis is a common issue that can typically be traced back to one of the three main stages. Let's break down the potential pitfalls in the most standard synthetic route.

Stage 1: Formation of Sodium 4-bromobenzylsulfonate This initial step involves the reaction of 4-bromobenzyl bromide with a sulfite salt, like sodium sulfite.

  • Causality: The primary issue here is often the incomplete reaction or the formation of byproducts due to the reactivity of the starting material. 4-bromobenzyl bromide is a potent lachrymator and is susceptible to nucleophilic substitution. If the reaction conditions are not optimal (e.g., improper solvent, temperature, or stoichiometry), the conversion to the desired sulfonate salt can be inefficient. Another possibility is the competing hydrolysis of the benzyl bromide to 4-bromobenzyl alcohol, especially in aqueous media.

Stage 2: Conversion to 4-bromobenzylsulfonyl chloride This stage is highly sensitive to moisture. The sulfonate salt is treated with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

  • Causality: The key challenge is the hydrolytic instability of the sulfonyl chloride product.[1] Any trace amount of water in the reaction flask, solvent, or reagents will convert the product back to the inactive 4-bromobenzylsulfonic acid, which will not react in the subsequent step. Furthermore, harsh chlorination conditions can lead to degradation and the formation of colored impurities.[2]

Stage 3: Coupling with Cyclopropylamine This is the final step where the sulfonyl chloride reacts with cyclopropylamine to form the target sulfonamide.

  • Causality: Several factors can impact yield here:

    • Stoichiometry: At least two equivalents of cyclopropylamine (or one equivalent of the amine and one equivalent of a non-nucleophilic base like triethylamine) are required. One equivalent acts as the nucleophile, while the second neutralizes the HCl byproduct. Insufficient base will lead to the protonation of the valuable cyclopropylamine, rendering it non-nucleophilic and halting the reaction.

    • Hydrolysis: As in the previous step, the sulfonyl chloride is susceptible to hydrolysis. A slow reaction or exposure to moisture during workup can decrease the yield.

    • Temperature Control: The reaction is exothermic. Poor temperature control can lead to the formation of side products, including the potential for over-alkylation or decomposition.

The following diagram illustrates a troubleshooting workflow for addressing low yields:

G start Low Overall Yield Detected check_step1 Analyze Step 1 Product (Sodium 4-bromobenzylsulfonate) start->check_step1 step1_ok Purity & Yield OK? check_step1->step1_ok TLC/NMR Analysis step1_yes Yes step1_ok->step1_yes step1_no No step1_ok->step1_no check_step2 Analyze Step 2 Product (4-bromobenzylsulfonyl chloride) step1_yes->check_step2 Proceed to Step 2 troubleshoot_step1 Optimize Step 1: - Check starting material purity - Ensure proper stoichiometry - Control temperature step1_no->troubleshoot_step1 Problem in Step 1 step2_ok Purity & Yield OK? check_step2->step2_ok Crude NMR/IR Analysis (Handle with care) step2_yes Yes step2_ok->step2_yes step2_no No step2_ok->step2_no check_step3 Analyze Final Product step2_yes->check_step3 Proceed to Step 3 troubleshoot_step2 Optimize Step 2: - Use anhydrous solvents/reagents - Ensure inert atmosphere (N2/Ar) - Use fresh chlorinating agent step2_no->troubleshoot_step2 Problem in Step 2 step3_ok Purity & Yield OK? check_step3->step3_ok LC-MS/NMR Analysis step3_yes Yes step3_ok->step3_yes step3_no No step3_ok->step3_no end end step3_yes->end Synthesis Successful troubleshoot_step3 Optimize Step 3: - Check amine purity/quantity - Add amine slowly at 0 °C - Ensure efficient workup step3_no->troubleshoot_step3 Problem in Step 3

Caption: Troubleshooting workflow for low yield.

Question 2: My final product is difficult to purify and appears as a persistent oil or a waxy solid. What's causing this, and how can I fix it?

Answer: This is a classic sign of impurities that are disrupting the crystal lattice of your target compound. The most common culprits are structurally similar side products or unreacted starting materials that co-elute or co-precipitate with your product.

  • Primary Cause - Bis(4-bromobenzyl)sulfone: This is a frequent and troublesome side product. It forms from the reaction of the intermediate sodium 4-bromobenzylsulfonate with unreacted 4-bromobenzyl bromide. Its non-polar, symmetric structure and high molecular weight can make it difficult to separate from the desired product by simple recrystallization.

  • Other Causes:

    • Unreacted 4-bromobenzylsulfonyl chloride: If the reaction with cyclopropylamine is incomplete.

    • 4-bromobenzylsulfonic acid: Formed from the hydrolysis of the sulfonyl chloride. Being highly polar, it can often be removed with a basic wash, but its presence can still hinder crystallization.

    • Residual Solvents: High-boiling point solvents like DMF or DMSO, if used, can be difficult to remove and will keep the product oily.

Solutions for Purification:

  • Aqueous Workup: Perform a thorough aqueous workup. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine, followed by a dilute base (e.g., 5% NaHCO₃) to remove the sulfonic acid impurity.

  • Column Chromatography: This is the most effective method for removing persistent impurities like the sulfone. A gradient elution on silica gel, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity, can effectively separate the components.

  • Recrystallization: If chromatography is not an option, try a multi-solvent recrystallization. Dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate or acetone) at high temperature, and then slowly add a poor solvent (e.g., hexane or heptane) until turbidity is observed. Allowing this to cool slowly can sometimes induce crystallization of the pure product.[3]

Part 2: Identification of Specific Side Products

Question 3: What are the key side products I should look for, and what are their characteristic signatures in NMR and Mass Spectrometry?

Answer: Proactively identifying side products is crucial for optimizing your reaction. The table below summarizes the most common impurities, their origin, and key analytical data. The bromine atom provides a highly distinctive isotopic pattern in mass spectrometry (¹⁹Br and ⁸¹Br exist in a nearly 1:1 ratio), resulting in M and M+2 peaks of similar intensity, which is a powerful diagnostic tool.

Structure Name Origin Molecular Weight ( g/mol ) Key ¹H NMR Signals (Approx. δ, CDCl₃) MS (m/z) Isotope Pattern
Target Product1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide Desired Product 290.18~7.5 (d, 2H), ~7.2 (d, 2H), ~4.2 (s, 2H, Ar-CH₂ -S), ~2.3 (m, 1H, cyclopropyl-CH), ~0.7-0.9 (m, 4H, cyclopropyl-CH₂)289/291 (M⁺)
SulfoneBis(4-bromobenzyl)sulfone Reaction of sulfonate intermediate with excess 4-bromobenzyl bromide418.10~7.4 (d, 4H), ~7.1 (d, 4H), ~4.1 (s, 4H, Ar-CH₂ -S)416/418/420 (M⁺)
Sulfonic Acid4-bromobenzylsulfonic acid Hydrolysis of 4-bromobenzylsulfonyl chloride251.10~7.5 (d, 2H), ~7.2 (d, 2H), ~4.3 (s, 2H, Ar-CH₂ -S), very broad singlet for -SO₃H 249/251 (M⁺)
Starting Material4-bromobenzyl bromide Unreacted starting material249.97~7.5 (d, 2H), ~7.2 (d, 2H), ~4.5 (s, 2H, Ar-CH₂ -Br)248/250 (M⁺)
Dimer1,2-bis(4-bromophenyl)ethane Wurtz-type coupling of 4-bromobenzyl bromide342.01~7.4 (d, 4H), ~7.0 (d, 4H), ~2.9 (s, 4H, Ar-CH₂ -CH₂ -Ar)340/342/344 (M⁺)

The following diagram illustrates the formation pathways for the main product and a key side product, bis(4-bromobenzyl)sulfone.

G cluster_0 Synthetic Pathway cluster_1 Side Reaction Pathway A 4-Bromobenzyl Bromide (Ar-CH2Br) B Sodium 4-Bromobenzylsulfonate (Ar-CH2SO3Na) A->B + Na2SO3 C 4-Bromobenzylsulfonyl Chloride (Ar-CH2SO2Cl) B->C + PCl5 / SOCl2 D Target Product 1-(4-Bromophenyl)-N- cyclopropylmethanesulfonamide C->D + Cyclopropylamine E 4-Bromobenzyl Bromide (Ar-CH2Br) G Bis(4-bromobenzyl)sulfone (Ar-CH2-SO2-CH2-Ar) E->G F Sodium 4-Bromobenzylsulfonate (Ar-CH2SO3Na) F->G SN2 Attack

Caption: Formation of desired product and a key sulfone impurity.

Validated Experimental Protocols

To ensure reproducibility and minimize side reactions, follow these detailed protocols. Always use anhydrous solvents and reagents where specified and maintain an inert atmosphere (N₂, Ar) during moisture-sensitive steps.

Protocol 1: Synthesis of Sodium 4-bromobenzylsulfonate
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium sulfite (1.2 eq.) in deionized water.

  • Addition: In a separate flask, dissolve 4-bromobenzyl bromide (1.0 eq.) in a water-miscible solvent like ethanol. Add this solution dropwise to the stirring sulfite solution.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours. Monitor the reaction by TLC (a polar solvent system like 20% methanol in dichloromethane) until the starting benzyl bromide spot disappears.

  • Isolation: Allow the mixture to cool to room temperature, then cool further in an ice bath. The sodium sulfonate salt will precipitate. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Synthesis of 4-bromobenzylsulfonyl chloride

CRITICAL: This reaction must be performed under strictly anhydrous conditions in a fume hood. Methanesulfonyl chloride and its analogues are corrosive and toxic.[4]

  • Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend the dry sodium 4-bromobenzylsulfonate (1.0 eq.) in an anhydrous, non-reactive solvent like dichloromethane or acetonitrile.

  • Chlorination: Cool the suspension to 0 °C in an ice bath. Add phosphorus pentachloride (PCl₅, 1.1 eq.) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction mixture should become more homogeneous.

  • Workup: Pour the reaction mixture slowly onto crushed ice with vigorous stirring to quench the excess PCl₅. Transfer to a separatory funnel and extract the product with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude sulfonyl chloride is a moisture-sensitive oil or low-melting solid and should be used immediately in the next step without further purification.

Protocol 3: Synthesis of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide
  • Setup: In a flask under a nitrogen atmosphere, dissolve cyclopropylamine (2.2 eq.) in anhydrous dichloromethane and cool to 0 °C.

  • Addition: Dissolve the crude 4-bromobenzylsulfonyl chloride (1.0 eq.) from the previous step in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cold, stirring amine solution over 30-45 minutes.

  • Reaction: After addition, allow the reaction to slowly warm to room temperature and stir for 12-16 hours (overnight).

  • Workup: Quench the reaction with water. Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography.[3]

References

  • Davies, T. Q., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]

  • U.S. Department of Agriculture. (2009). Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry. Available at: [Link]

  • PhysicsWallah. (2022). The reaction of 4-bromobenzyl chloride with NaCN in ethanol leads to. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). The synthesized sulfonium salts made from benzyl bromides. Available at: [Link]

  • Google Patents. (1987). Preparation of N-substituted arylsulfonamides. US4713489A.
  • PrepChem. (2023). Preparation of 4-bromobenzyl bromide. Available at: [Link]

  • Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. Available at: [Link]

Sources

Optimization

Technical Support Center: Chromatography Purification of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide

Welcome to the technical support center for the chromatographic purification of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally related sulfonamides.

Understanding the Molecule: Key Physicochemical Properties

Before diving into troubleshooting, it's crucial to understand the physicochemical characteristics of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide, as these properties dictate its behavior during chromatography.

PropertyValue/PredictionImplication for Chromatography
Molecular Formula C₁₀H₁₂BrNO₂S[1]Indicates the presence of a polar sulfonamide group, a non-polar bromophenyl group, and a moderately non-polar cyclopropyl group.
Molecular Weight 290.18 g/mol [1]A relatively small molecule, suitable for standard chromatographic techniques.
Topological Polar Surface Area (TPSA) 54.6 Ų[1]Suggests moderate polarity, making both normal-phase and reverse-phase chromatography viable options.
Predicted pKa ~7.62 (for the related N-(4-bromophenyl)methanesulfonamide)[2]The sulfonamide proton is weakly acidic. This allows for manipulation of its ionization state with mobile phase additives to control retention and improve peak shape.
Predicted XLogP3-AA 2.1[1]Indicates a degree of lipophilicity, suggesting good interaction with reverse-phase stationary phases.

The presence of both polar (sulfonamide) and non-polar (bromophenyl, cyclopropyl) moieties means that this compound can exhibit dual characteristics, sometimes leading to challenging separations. The bromine atom provides a useful UV chromophore for detection.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the chromatographic purification of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide in a question-and-answer format.

Q1: My compound is streaking/tailing on a silica gel column. What is causing this and how can I fix it?

A1: Tailing is a common issue with amine-containing or acidic compounds like sulfonamides on silica gel. It is often caused by strong, non-ideal interactions between the analyte and the acidic silanol groups on the silica surface.

  • Causality: The lone pair of electrons on the sulfonamide nitrogen can interact strongly with the acidic protons of the silica gel's silanol groups. This leads to a population of molecules being strongly retained, resulting in a "tailing" or "streaking" peak shape.

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a polar, slightly basic or acidic modifier to your mobile phase to compete with your compound for the active sites on the silica gel.

      • Triethylamine (TEA): Add 0.1-1% TEA to your eluent. The TEA will preferentially bind to the acidic silanol groups, masking them from your sulfonamide.

      • Acetic or Formic Acid: For acidic compounds, adding a small amount of acid to the mobile phase can suppress the ionization of the analyte, leading to more uniform interactions and sharper peaks.[3]

    • Deactivate the Silica Gel: Before use, you can treat the silica gel to reduce its acidity.[4]

    • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded phase like diol.

Q2: I am not getting good separation between my product and a closely-related impurity. How can I improve the resolution?

A2: Improving resolution requires optimizing the selectivity of your chromatographic system. This involves adjusting the mobile phase, stationary phase, or other parameters to exploit subtle differences between your product and the impurity.

  • Causality: Poor separation occurs when the affinities of the product and impurity for the stationary phase are too similar under the chosen conditions.

  • Solutions:

    • Optimize the Mobile Phase:

      • Change Solvent Strength: If using a binary solvent system (e.g., hexane/ethyl acetate), systematically vary the ratio to find the optimal polarity for separation.

      • Change Solvent Selectivity: Replace one of the mobile phase components with a solvent of similar polarity but different chemical properties. For example, if you are using ethyl acetate, try dichloromethane or methyl tert-butyl ether. This can alter the specific interactions with your compounds and improve separation.

    • Employ Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity over the course of the separation.[4] This can help to sharpen peaks and improve the separation of compounds with different polarities.

    • Consider Reverse-Phase Chromatography: If normal-phase chromatography is not providing adequate separation, reverse-phase chromatography may offer a different selectivity and better resolution.

Q3: My compound seems to be decomposing on the column. How can I confirm this and prevent it?

A3: While sulfonamides are generally stable, the acidic nature of silica gel can sometimes cause degradation of sensitive molecules.

  • Confirmation: To check for on-column decomposition, perform a 2D TLC analysis.[4] Spot your crude material on a TLC plate and develop it in your chosen solvent system. After drying, turn the plate 90 degrees and re-develop it in the same solvent system. If your compound is stable, you will see a single spot that has moved diagonally. If it is decomposing, you will see a diagonal line of degradation products.

  • Prevention:

    • Deactivate the Silica Gel: As mentioned in Q1, deactivating the silica with a base like triethylamine can prevent acid-catalyzed degradation.

    • Use a Less Acidic Stationary Phase: Alumina (basic or neutral) or a bonded phase can be a good alternative to silica gel.

    • Work Quickly: Do not let your compound sit on the column for an extended period.

Q4: Should I use normal-phase or reverse-phase chromatography for this compound?

A4: Both normal-phase and reverse-phase chromatography are viable options for 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide due to its intermediate polarity. The choice depends on the nature of the impurities you are trying to remove.

  • Normal-Phase (e.g., Silica Gel):

    • Principle: The stationary phase is polar (silica gel), and the mobile phase is non-polar (e.g., hexanes, ethyl acetate). Polar compounds are retained more strongly.[4]

    • Best for: Separating your moderately polar product from less polar or much more polar impurities.

  • Reverse-Phase (e.g., C18):

    • Principle: The stationary phase is non-polar (C18-bonded silica), and the mobile phase is polar (e.g., water, acetonitrile, methanol). Non-polar compounds are retained more strongly.[5]

    • Best for: Separating your product from very polar or very non-polar impurities. It can also be advantageous for compounds that show poor peak shape on silica.

Experimental Protocols

Here are detailed, step-by-step methodologies for purifying 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide using both normal-phase and reverse-phase flash chromatography.

Protocol 1: Normal-Phase Flash Chromatography on Silica Gel
  • Slurry Preparation: In a beaker, mix silica gel with the initial, least polar mobile phase you plan to use (e.g., 10% ethyl acetate in hexanes) to form a slurry.[6]

  • Column Packing: Carefully pour the slurry into your chromatography column, ensuring no air bubbles are trapped.[6] Allow the silica to settle into a packed bed, and then drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve your crude 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting with your starting mobile phase. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity). A typical gradient might be from 10% to 50% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and analyze them by TLC to determine which contain your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reverse-Phase Flash Chromatography on C18
  • Column Equilibration: Equilibrate your C18 column with your starting mobile phase (e.g., 90:10 water:acetonitrile).

  • Sample Loading: Dissolve your crude product in a small amount of a solvent that is miscible with your mobile phase (e.g., methanol, acetonitrile, or DMSO). Apply the sample to the column.

  • Elution: Elute with a gradient of increasing organic solvent. A typical gradient might be from 10% to 100% acetonitrile in water. To improve peak shape, you can add 0.1% formic acid or trifluoroacetic acid (TFA) to both the water and the acetonitrile.[3]

  • Fraction Collection and Analysis: Collect fractions and analyze them by LC-MS or by spotting on a reverse-phase TLC plate.

  • Solvent Removal: Combine the pure fractions and remove the organic solvent. The remaining aqueous solution can be freeze-dried or extracted with an organic solvent to recover your product.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the purification of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide.

TroubleshootingWorkflow start Start Purification issue Identify Issue start->issue tailing Peak Tailing/Streaking issue->tailing Tailing? poor_sep Poor Separation issue->poor_sep Poor Separation? no_elution Compound Not Eluting issue->no_elution No Elution? decomp Decomposition issue->decomp Decomposition? solution_tailing1 Add Modifier to Mobile Phase (e.g., 0.1% TEA or Acidic Modifier) tailing->solution_tailing1 solution_tailing2 Switch to Less Acidic Stationary Phase (e.g., Alumina) tailing->solution_tailing2 solution_sep1 Optimize Mobile Phase (Solvent Ratio or Type) poor_sep->solution_sep1 solution_sep2 Use Gradient Elution poor_sep->solution_sep2 solution_sep3 Switch to Reverse Phase poor_sep->solution_sep3 solution_elution Increase Mobile Phase Polarity no_elution->solution_elution solution_decomp1 Use Deactivated Silica decomp->solution_decomp1 solution_decomp2 Use Milder Stationary Phase decomp->solution_decomp2 end Pure Compound solution_tailing1->end solution_tailing2->end solution_sep1->end solution_sep2->end solution_sep3->end solution_elution->end solution_decomp1->end solution_decomp2->end

Troubleshooting workflow for purification.

References

  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]

  • Chlorine and Bromine Isotope Fractionation of Halogenated Organic Pollutants on Gas Chromatography Columns. ResearchGate. Available at: [Link]

  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. PMC - NIH. Available at: [Link]

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Available at: [Link]

  • Thin-layer reversed-phase ion-pair chromatography of some sulphonamides. PubMed. Available at: [Link]

  • 1-(4-Bromophenyl)ethanone oxime (1). Organic Syntheses Procedure. Available at: [Link]

  • Chlorine and Bromine effect. Chromatography Forum. Available at: [Link]

  • Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service. Available at: [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available at: [Link]

  • Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. ResearchGate. Available at: [Link]

  • Synthetic method of 1-(4-bromophenyl) piperidine. Google Patents.
  • Column chromatography. Available at: [Link]

  • A selective and efficient microfluidic method-based liquid phase microextraction for the determination of sulfonamides in urine. idUS. Available at: [Link]

  • Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. Analyst (RSC Publishing). Available at: [Link]

  • troubleshooting column chromatography. Reddit. Available at: [Link]

  • Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity. MDPI. Available at: [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. PMC - NIH. Available at: [Link]

  • Chlorine and bromine isotope fractionation of halogenated organic pollutants on gas chromatography columns. PubMed. Available at: [Link]

  • Understanding the Role of Morphology in the Visible-Light-Driven Sulfamethoxazole Degradation by Ag2SeO3-Based Photocatalysts Synthesized in Different Solvent Media: An Experimental–Theoretical Approach. ACS Publications. Available at: [Link]

  • Ionizable compound purification using reversed-phase flash column chromatography. Available at: [Link]

  • Extractive spectrophotometric determination of sulphonamide drugs in pure and pharmaceutical preparations through ion-pair formation with molybdenum(V) thiocyanate in acidic medium. ResearchGate. Available at: [Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. PMC. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide

Welcome to the technical support guide for investigating the degradation pathways of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide. This document is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for investigating the degradation pathways of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into conducting stress testing experiments. As Senior Application Scientists, we aim to explain not just the "how" but the "why" behind these experimental choices, ensuring your protocols are robust and self-validating.

Forced degradation studies are a critical component of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] These studies help in identifying potential degradation products, understanding the intrinsic stability of the molecule, and developing stability-indicating analytical methods.[2]

Understanding the Molecule: 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide

Before initiating degradation studies, it is crucial to understand the physicochemical properties of the molecule.

  • Molecular Formula: C₁₀H₁₂BrNO₂S[3]

  • Molecular Weight: 290.18 g/mol [3]

  • Key Structural Features: The molecule contains a bromophenyl ring, a methanesulfonamide core, and an N-cyclopropyl group. These features represent potential sites for degradation under stress conditions. The sulfonamide linkage is susceptible to hydrolysis, the bromophenyl ring to photolytic debromination, and the sulfur atom to oxidation.

Figure 1: Structure of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide.

Frequently Asked Questions & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you might encounter.

Section 1: Hydrolytic Degradation

Hydrolysis involves the reaction of the drug substance with water, leading to the cleavage of chemical bonds. For sulfonamides, the S-N bond is a primary target.

Q1: What are the most probable hydrolytic degradation pathways for this molecule?

A: Based on the structure, the primary site for hydrolysis is the sulfonamide (S-N) bond. The degradation pathway is highly dependent on the pH of the solution.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the sulfonamide nitrogen or one of the sulfonyl oxygens can occur. This is followed by nucleophilic attack by water, leading to the cleavage of the S-N bond. This pathway typically yields 4-bromophenylmethanesulfonic acid and cyclopropylamine.

  • Base-Catalyzed Hydrolysis: In basic conditions, the sulfonamide proton can be abstracted, forming an anion. This is generally more resistant to nucleophilic attack. However, at high pH and temperature, direct nucleophilic attack by a hydroxide ion on the sulfur atom can lead to cleavage, yielding the salt of 4-bromophenylmethanesulfonic acid and cyclopropylamine.[4]

Hydrolysis_Pathway cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) Parent 1-(4-Bromophenyl)-N- cyclopropylmethanesulfonamide Acid_Product 4-Bromophenylmethanesulfonic Acid Parent->Acid_Product S-N Cleavage Amine_Product Cyclopropylamine Parent->Amine_Product S-N Cleavage Parent_Base 1-(4-Bromophenyl)-N- cyclopropylmethanesulfonamide Base_Product Salt of 4-Bromophenyl- methanesulfonic Acid Parent_Base->Base_Product S-N Cleavage Amine_Product_Base Cyclopropylamine Parent_Base->Amine_Product_Base S-N Cleavage Hydrolysis_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) Acid Acid Hydrolysis (e.g., 0.1 M HCl at 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH at 60°C) Prep->Base Neutral Neutral Hydrolysis (e.g., Water at 60°C) Prep->Neutral Sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Neutral->Sampling Neutralize Neutralize Samples (if acidic or basic) Sampling->Neutralize Analyze Analyze by HPLC/LC-MS Neutralize->Analyze

Figure 3: Experimental workflow for hydrolytic stress testing.

Experimental Protocol: Hydrolytic Degradation

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide in a suitable organic solvent like acetonitrile or methanol.

  • Stress Sample Preparation:

    • Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL.

    • Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL.

    • Neutral: Dilute the stock solution with purified water to a final concentration of ~100 µg/mL.

  • Incubation: Incubate all samples in a controlled environment (e.g., a water bath or oven) at a specific temperature, typically starting at 60°C.

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching:

    • For acidic samples, neutralize with an equivalent amount of 0.1 M NaOH.

    • For basic samples, neutralize with an equivalent amount of 0.1 M HCl.

    • Neutral samples can be diluted directly.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC or LC-MS method.

Q3: I'm not seeing any degradation (or I'm seeing too much). What should I do?

A: This is a common challenge. The key is to adjust the stress conditions iteratively.

Issue EncounteredCausalityTroubleshooting Action
No/Minimal Degradation (<5%) The molecule is stable under the initial conditions. The energy input (temperature, reagent concentration) is insufficient to overcome the activation energy for bond cleavage.1. Increase Temperature: Raise the temperature in 10°C increments (e.g., from 60°C to 70°C, then 80°C).2. Increase Reagent Concentration: Move from 0.1 M to 1.0 M HCl/NaOH.3. Extend Exposure Time: Increase the duration of the study.
Excessive Degradation (>20%) The stress conditions are too harsh, leading to rapid and potentially secondary degradation. This can make it difficult to identify the primary degradants and establish the pathway.1. Decrease Temperature: Lower the incubation temperature (e.g., from 60°C to 40°C or room temp).2. Decrease Reagent Concentration: Use a more dilute acid/base (e.g., 0.01 M).3. Shorten Exposure Time: Sample at earlier time points.
Section 2: Oxidative Degradation

Oxidation involves the loss of electrons from the molecule, often facilitated by oxidizing agents like hydrogen peroxide.

Q1: What are the likely oxidative degradation pathways?

A: The sulfur atom in the sulfonamide group is susceptible to oxidation. The primary degradation product would likely be the N-oxide or further oxidation at the sulfur center. Additionally, the aromatic ring could undergo hydroxylation, although this is generally less common under standard peroxide stress conditions.

Oxidation_Pathway Parent 1-(4-Bromophenyl)-N- cyclopropylmethanesulfonamide Sulfoxide Sulfoxide Derivative Parent->Sulfoxide Oxidation at Sulfur Sulfone Sulfone Derivative Sulfoxide->Sulfone Further Oxidation

Figure 4: Proposed oxidative degradation pathway.
Q2: What is a standard protocol for an oxidative stress study?

A: Hydrogen peroxide (H₂O₂) is the most commonly used oxidizing agent in forced degradation studies.

Experimental Protocol: Oxidative Degradation

  • Stock Solution: Use the same 1 mg/mL stock solution as prepared for hydrolysis studies.

  • Stress Sample Preparation: Dilute the stock solution with a solution of hydrogen peroxide (typically starting with 3% H₂O₂) to a final drug concentration of ~100 µg/mL.

  • Incubation: Keep the sample at room temperature, protected from light. Heat is generally not required for oxidation with 3% H₂O₂ but can be applied (e.g., 40-60°C) if degradation is slow.

  • Time Points: Sample at appropriate intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples directly by HPLC or LC-MS. No quenching step is typically needed, as the peroxide is diluted upon injection.

Q3: My chromatogram looks noisy after the oxidation experiment. Why?

A: This is often due to the presence of residual hydrogen peroxide, which can interfere with detection and potentially degrade column materials over time.

Issue EncounteredCausalityTroubleshooting Action
Noisy Baseline/Ghost Peaks Residual H₂O₂ can have UV absorbance and affect electrochemical detectors. It can also cause on-column reactions.1. Dilute the Sample: Further dilute the sample with the mobile phase before injection.2. Quench the Reaction: Add a small amount of a quenching agent like sodium bisulfite or catalase before analysis. (Note: Ensure the quenching agent or its products do not co-elute with peaks of interest).
Slow or No Degradation The molecule is resistant to oxidation under the initial conditions.1. Increase H₂O₂ Concentration: Increase from 3% to 10% or even 30% H₂O₂.2. Introduce Heat: Gently heat the reaction mixture (e.g., 40-60°C).3. Use a Stronger Oxidant: For highly resistant molecules, advanced oxidation processes (AOPs) like Fenton's reagent (Fe²⁺ + H₂O₂) can be considered, though these are very aggressive. [5]
Section 3: Photolytic Degradation

Photodegradation studies assess the molecule's stability when exposed to light, as outlined in ICH guideline Q1B.

Q1: What is the most likely photodegradation pathway?

A: The Carbon-Bromine (C-Br) bond on the phenyl ring is the most likely site for photolytic cleavage. Aromatic halides can undergo homolytic cleavage upon exposure to UV light, leading to a radical mechanism. This typically results in debromination, where the bromine atom is replaced by a hydrogen atom, yielding 1-Phenyl-N-cyclopropylmethanesulfonamide.

Photolysis_Pathway Parent 1-(4-Bromophenyl)-N- cyclopropylmethanesulfonamide Debrominated 1-Phenyl-N- cyclopropylmethanesulfonamide Parent->Debrominated Photolytic C-Br Cleavage (UV Light)

Sources

Optimization

Stability issues of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide in different solvents

Welcome to the technical support center for 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in various solvents. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Introduction to the Stability of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide

1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide is a molecule of interest in pharmaceutical research. Understanding its stability is critical for the development of viable drug formulations and for ensuring the accuracy and reproducibility of experimental results. The stability of this compound can be influenced by several factors, including the choice of solvent, pH, light exposure, and temperature. This guide will walk you through the potential stability issues and how to address them.

The structure of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide contains three key functional groups that can influence its stability: the sulfonamide linkage, the bromophenyl group, and the cyclopropyl moiety. Each of these can be susceptible to degradation under certain conditions.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the stability of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide.

Q1: What are the primary degradation pathways for 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide?

A1: Based on the structure of the molecule, the primary degradation pathways are likely to be:

  • Hydrolysis of the Sulfonamide Bond: The sulfonamide bond can undergo hydrolysis, especially under acidic or basic conditions, to yield 4-bromophenylmethanesulfonic acid and cyclopropylamine. Sulfonamides are generally more stable to hydrolysis than amides or esters, but degradation can occur under forced conditions (e.g., elevated temperatures and extreme pH).[1][2]

  • Photodegradation of the Bromophenyl Group: Aromatic bromides can be susceptible to photodecomposition upon exposure to UV light.[3] This can involve the homolytic cleavage of the carbon-bromine bond to form radical intermediates, which can then lead to a variety of degradation products.

  • Oxidative Degradation: The molecule may be susceptible to oxidation, particularly at the benzylic carbon and the sulfur atom of the sulfonamide group.

Q2: I am observing a loss of my compound in solution over time. What could be the cause?

A2: A time-dependent loss of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide in solution can be attributed to several factors:

  • Solvent-Mediated Degradation (Solvolysis): The solvent itself may react with the compound.[4] Protic solvents like water, methanol, and ethanol can participate in nucleophilic attack on the sulfonamide group, leading to solvolysis products.

  • pH-Dependent Hydrolysis: If your solvent system has a low or high pH, this can catalyze the hydrolysis of the sulfonamide bond.[5][6][7] The rate of hydrolysis is often pH-dependent.

  • Adsorption to Container Surfaces: Highly lipophilic compounds can adsorb to the surfaces of storage containers, especially plastics. Using silanized glass vials can help to mitigate this issue.

  • Precipitation: If the concentration of your compound exceeds its solubility in the chosen solvent, it may precipitate out of solution over time, especially if there are temperature fluctuations. Always ensure your compound is fully dissolved and that the concentration is below its saturation point at the storage temperature.

Q3: Which solvents are recommended for storing 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide?

A3: For short-term storage, aprotic solvents such as acetonitrile (ACN), dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF) are generally preferred as they are less likely to participate in solvolysis reactions. For long-term storage, it is recommended to store the compound as a dry solid at low temperatures (-20°C or -80°C) and protected from light. If a stock solution is required, prepare it in a high-quality aprotic solvent and store it in small aliquots at low temperatures to minimize freeze-thaw cycles.

Q4: How can I monitor the stability of my compound in a given solvent?

A4: The most common method for monitoring the stability of a compound in solution is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV or mass spectrometric detection.[8][9] A stability-indicating method is one that can separate the parent compound from its degradation products.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common stability issues.

Observed Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram Degradation of the compoundPerform a forced degradation study to identify potential degradation products. Compare the retention times of the new peaks with those of the degradation products.
Decrease in peak area of the main compound over time Instability in the chosen solventSwitch to a more inert solvent (e.g., from a protic to an aprotic solvent). Lower the storage temperature. Protect the solution from light.
Poor reproducibility of analytical results Inconsistent sample preparation or storageEnsure that all samples are prepared and stored under identical conditions. Use fresh solutions for each experiment whenever possible.
Formation of a precipitate in the solution Poor solubility or temperature effectsDetermine the solubility of the compound in the chosen solvent. Store solutions at a constant temperature. Consider using a co-solvent to improve solubility.

Experimental Protocols

To systematically investigate the stability of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide, a forced degradation study is recommended.[10][11] This involves subjecting the compound to a variety of stress conditions to accelerate its degradation.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide.

Materials:

  • 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UHPLC system with a UV detector or mass spectrometer

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide in ACN at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep 1 mL of the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute the samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method.

Data Analysis:

  • Calculate the percentage degradation of the parent compound.

  • Identify and quantify the major degradation products.

  • Propose degradation pathways based on the identified products.

Protocol 2: HPLC Method for Stability Testing

Objective: To provide a starting point for a stability-indicating HPLC method.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm or Mass Spectrometry

Note: This is a generic method and may require optimization for your specific application.

Visualizing Workflows and Degradation Pathways

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare 1 mg/mL Stock Solution in ACN Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose to Base Basic Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Expose to Oxidation Oxidative Degradation (3% H₂O₂, RT) Stock->Oxidation Expose to Thermal Thermal Degradation (80°C) Stock->Thermal Expose to Photo Photodegradation (ICH Q1B) Stock->Photo Expose to Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize Dilute Dilute Samples Neutralize->Dilute HPLC HPLC-UV/MS Analysis Dilute->HPLC Degradation Calculate % Degradation HPLC->Degradation Identify Identify Degradants HPLC->Identify Pathway Propose Degradation Pathway Identify->Pathway Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photolysis Photolysis (UV Light) cluster_oxidation Oxidation (H₂O₂) Parent 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide SulfonicAcid 4-Bromophenylmethanesulfonic Acid Parent->SulfonicAcid S-N Cleavage Cyclopropylamine Cyclopropylamine Parent->Cyclopropylamine S-N Cleavage Debrominated 1-Phenyl-N-cyclopropylmethanesulfonamide Parent->Debrominated C-Br Cleavage Sulfoxide N-Oxide or S-Oxide Derivatives Parent->Sulfoxide Oxidation OtherPhoto Other Photoproducts Debrominated->OtherPhoto

Caption: Potential degradation pathways.

References

  • What Is Solvolysis In Organic Chemistry? - YouTube. (2024, December 29). Retrieved from [Link]

  • Joshi, B. K., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences, 99(7), 3030-3040. Retrieved from [Link]

  • Yanagisawa, S., Ueda, K., & Taniguchi, T. (2013). Visible-Light Photoredox in Homolytic Aromatic Substitution: Direct Arylation of Arenes with Aryl Halides. Organic Letters, 15(11), 2880-2883. Retrieved from [Link]

  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (2022). International Journal of Molecular Sciences, 23(21), 13393. Retrieved from [Link]

  • Horwitz, W. (1981). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Journal of the Association of Official Analytical Chemists, 64(1), 104-130. Retrieved from [Link]

  • Baran, W., Adamek, E., Ziemiańska, J., & Sobczak, A. (2011). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics. Water, Air, & Soil Pollution, 222(1-4), 35-50. Retrieved from [Link]

  • Gowda, B. T., Foro, S., & Fuess, H. (2007). N-(4-Bromophenyl)methanesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2597. Retrieved from [Link]

  • Li, B., Zhang, T., & Li, F. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. Journal of Hazardous Materials, 424(Pt B), 127661. Retrieved from [Link]

  • Decarboxylative Nickel- and Photoredox-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides. (2023). Organic Letters, 25(41), 7566-7571. Retrieved from [Link]

  • Thiele-Bruhn, S. (2003). Pharmaceutical antibiotic compounds in soils – a review. Journal of Plant Nutrition and Soil Science, 166(2), 145-167. Retrieved from [Link]

  • Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service. Retrieved from [Link]

  • Choi, Y. H., et al. (2019). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 24(17), 3059. Retrieved from [Link]

  • Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. (2020). Molecules, 25(23), 5727. Retrieved from [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2016). Molecules, 21(11), 1464. Retrieved from [Link]

  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2003). Photodegradation of pharmaceuticals in the aquatic environment: a review. Aquatic Sciences, 65(4), 320-341. Retrieved from [Link]

  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (2022). International Journal of Molecular Sciences, 23(21), 13393. Retrieved from [Link]

  • Synthetic method of 1-(4-bromophenyl) piperidine. (2021). Google Patents.
  • Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. (2014). Journal of Analytical Methods in Chemistry, 2014, 859642. Retrieved from [Link]

  • Regioselective bromination of aromatic compounds with Br 2/SO 2Cl 2 over microporous catalysts. (2006). Journal of Molecular Catalysis A: Chemical, 252(1-2), 226-231. Retrieved from [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). Frontiers in Microbiology, 15, 1369321. Retrieved from [Link]

  • The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. (2024). Analytical Methods, 16(28), 3843-3852. Retrieved from [Link]

  • Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. (2023). International Journal of Molecular Sciences, 24(13), 10853. Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Sulfonamide. (n.d.). In Wikipedia. Retrieved from [Link]

  • Effect of water pH on the stability of pesticides. (2008). MSU Extension. Retrieved from [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (2020). Foods, 9(11), 1579. Retrieved from [Link]

  • Amines 19 I Formation of Sulfonamides I Amides I Sulfonic acids I Nucleophilic attack. (2021, June 29). YouTube. Retrieved from [Link]

  • Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. (2023). Environmental Science and Pollution Research, 30(1), 1-13. Retrieved from [Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. (2022). Molecules, 27(14), 4410. Retrieved from [Link]

  • N-(4-Bromophenyl)benzenepropanamide. (n.d.). PubChem. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting LC-MS/MS Analysis of Sulfonamide Compounds

Welcome to the technical support center for the analysis of sulfonamide compounds using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of sulfonamide compounds using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during method development, validation, and routine analysis. Here, we move beyond simple procedural lists to explain the underlying principles, empowering you to make informed decisions and develop robust, self-validating analytical methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the LC-MS/MS analysis of sulfonamides.

Q1: Why am I seeing poor peak shape (fronting, tailing, or splitting) for my sulfonamide analytes?

Poor peak shape is a frequent issue in the chromatography of sulfonamides and can often be attributed to several factors:

  • Secondary Interactions: Sulfonamides possess both acidic and basic functional groups, making them susceptible to secondary interactions with residual silanols on the surface of C18 columns. This can lead to peak tailing.

  • Solution:

    • Mobile Phase pH Control: Employing a buffered mobile phase at a low pH (e.g., using formic acid or ammonium formate) ensures that the sulfonamide molecules are consistently protonated, minimizing interactions with silanols.[1][2]

    • Column Choice: Consider using a column with advanced end-capping or a different stationary phase chemistry (e.g., embedded polar group) designed to reduce silanol activity.

  • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion, including fronting and splitting.[3]

  • Solution:

    • Solvent Matching: Ideally, the sample solvent should be the same as or weaker than the initial mobile phase. If a strong solvent is necessary for solubility, minimize the injection volume.

  • Column Overload: Injecting too much analyte can saturate the stationary phase, leading to broadened and fronting peaks.

  • Solution:

    • Dilute the Sample: If sensitivity allows, dilute the sample to reduce the mass of analyte loaded onto the column.

Q2: I am experiencing significant signal suppression or enhancement (matrix effects). What are the primary causes and how can I mitigate them?

Matrix effects are a major challenge in LC-MS/MS, especially when analyzing complex samples like plasma, tissue, or food products.[4] These effects arise from co-eluting endogenous components that interfere with the ionization of the target analytes in the mass spectrometer's ion source.

  • Causality: Co-eluting matrix components can compete with the analyte for ionization, leading to signal suppression. In some cases, they can enhance ionization, leading to an overestimation of the analyte concentration.

  • Mitigation Strategies:

    • Effective Sample Preparation: The goal is to remove as much of the interfering matrix as possible while efficiently recovering the sulfonamides.

      • Solid-Phase Extraction (SPE): Techniques like hydrophilic-lipophilic balanced (HLB) SPE are highly effective for cleaning up complex samples and concentrating the analytes.[5]

      • QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is another popular and effective sample preparation technique, particularly for food matrices.[1][6]

    • Chromatographic Separation: Optimize the LC method to chromatographically separate the sulfonamides from the bulk of the matrix components. A well-resolved peak is less likely to suffer from co-eluting interferences.

    • Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards (SIL-IS) is the most reliable way to compensate for matrix effects. These standards co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate quantification.[4]

Q3: My sulfonamide signal is weak or inconsistent. How can I improve the sensitivity and stability of my ESI source?

Optimizing the electrospray ionization (ESI) source is critical for achieving robust and sensitive analysis of sulfonamides.

  • Mobile Phase Composition: The efficiency of protonation in positive ion mode is highly dependent on the mobile phase pH.

    • Acidic Modifiers: The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase will promote the formation of protonated molecules ([M+H]+), which is the desired precursor ion for most sulfonamides.[1]

  • ESI Source Parameters:

    • Sprayer Voltage: While a default setting may work, optimizing the sprayer voltage can significantly improve signal intensity and stability. Avoid excessively high voltages, which can lead to corona discharge and signal instability.[7]

    • Gas Flow and Temperature: The nebulizing gas flow, drying gas flow, and temperature all need to be optimized to ensure efficient desolvation of the droplets and release of the analyte ions. Insufficient desolvation can lead to the formation of adducts and a reduction in the primary analyte signal.

    • Sprayer Position: The position of the ESI needle relative to the mass spectrometer inlet is a critical parameter that should be optimized for maximum signal intensity.[7]

Q4: I am observing unexpected adducts (e.g., [M+Na]+, [M+K]+) in my mass spectra. What causes this and how can I minimize it?

The formation of adducts other than the desired protonated molecule ([M+H]+) can complicate data analysis and reduce the intensity of the target precursor ion.

  • Source of Contamination: Sodium ([M+Na]+) and potassium ([M+K]+) adducts are common and often originate from glassware, solvents, or reagents.[8][9]

  • Minimization Strategies:

    • High-Purity Solvents and Reagents: Use LC-MS grade solvents and high-purity additives.

    • Clean Glassware: Ensure all glassware is meticulously cleaned. Consider using plasticware where appropriate.

    • Mobile Phase Additives: The presence of a proton source, like formic acid, will favor the formation of [M+H]+ over metal adducts. Ammonium formate or acetate can also be used to promote the formation of [M+NH4]+ adducts, which can sometimes be more stable and fragment more predictably than the protonated molecule.

Section 2: In-Depth Troubleshooting Guides

This section provides a structured, cause-and-effect approach to resolving more complex analytical issues.

Guide 1: Diagnosing and Resolving Low Analyte Recovery

Low recovery of sulfonamides during sample preparation can lead to poor sensitivity and inaccurate quantification.

LowRecovery Start Problem: Low Analyte Recovery Check_SPE Investigate SPE/QuEChERS Procedure Start->Check_SPE Check_pH Is the sample pH appropriate for retention? Check_SPE->Check_pH Check_Solvent Is the elution solvent strong enough? Check_pH->Check_Solvent If pH is correct Solution_pH Adjust sample pH to 4-7 for optimal retention on HLB sorbents. Check_pH->Solution_pH If pH is incorrect Check_Drying Is the sample being dried completely? Check_Solvent->Check_Drying If solvent is appropriate Solution_Solvent Increase elution solvent strength or volume. Check_Solvent->Solution_Solvent If solvent is too weak Check_Reconstitution Is the analyte soluble in the reconstitution solvent? Check_Drying->Check_Reconstitution If drying is complete Solution_Drying Ensure complete drying under nitrogen. Check_Drying->Solution_Drying If drying is incomplete Check_Stability Is the analyte degrading during sample prep? Check_Reconstitution->Check_Stability If reconstitution is adequate Solution_Reconstitution Use a stronger reconstitution solvent or increase volume. Check_Reconstitution->Solution_Reconstitution If analyte is insoluble Solution_Stability Investigate analyte stability; consider derivatization or use of enzyme inhibitors. Check_Stability->Solution_Stability If degradation is suspected

Caption: Troubleshooting workflow for low analyte recovery.

This protocol is based on the use of Agilent Bond Elut HLB cartridges.

  • Sample Pre-treatment:

    • To 500 mL of the water sample, add 0.25 g of Na2EDTA and dissolve completely.

    • Adjust the sample pH to between 4 and 7 using diluted HCl. This pH range is optimal for the retention of most sulfonamides on the HLB sorbent.[5]

    • Add an appropriate amount of the isotopic internal standard solution.

  • Cartridge Conditioning and Equilibration:

    • Condition a 500 mg, 6 mL Bond Elut HLB cartridge with 6 mL of methanol.

    • Equilibrate the cartridge with 6 mL of purified water. Do not let the cartridge go dry.

  • Sample Loading:

    • Load the pre-treated water sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 6 mL of water to remove hydrophilic interferences.

    • Dry the cartridge completely under high vacuum for at least 5 minutes.

  • Elution:

    • Elute the sulfonamides from the cartridge with two 4 mL aliquots of methanol into a collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 1 mL of 1:1 methanol:water. Vortex to ensure complete dissolution.

    • Filter the reconstituted sample through a 0.2 µm filter before LC-MS/MS analysis.

Guide 2: Understanding and Optimizing Sulfonamide Fragmentation

Consistent and predictable fragmentation is the cornerstone of reliable quantification in MS/MS. Sulfonamides exhibit characteristic fragmentation patterns that can be leveraged for highly selective analysis.

The most common fragmentation pathway for sulfonamides involves the cleavage of the S-N bond, leading to the formation of a characteristic product ion at m/z 156.[10] Other common fragments arise from the loss of SO2 (a neutral loss of 64 Da) or cleavage of the S-C bond.[11][12]

Fragmentation Precursor [M+H]+ Fragment156 m/z 156 (p-aminobenzenesulfonyl cation) Precursor->Fragment156 Cleavage of S-N bond NeutralLossSO2 [M+H - SO2]+ Precursor->NeutralLossSO2 Loss of SO2 OtherFragments Other specific fragments Precursor->OtherFragments Other cleavages Fragment92 m/z 92 (loss of SO2 from m/z 156) Fragment156->Fragment92 Fragment108 m/z 108 Fragment156->Fragment108

Caption: Common fragmentation pathways of sulfonamides in MS/MS.

The following table provides a starting point for developing Multiple Reaction Monitoring (MRM) methods for a selection of common sulfonamides. It is crucial to empirically optimize the collision energy (CE) for each transition on your specific instrument to achieve maximum sensitivity.

SulfonamidePrecursor Ion (m/z)Product Ion (m/z)Typical Collision Energy (eV)
Sulfadiazine251.1156.020-30
Sulfamethazine279.1186.120-30
Sulfamethoxazole254.1156.020-30
Sulfathiazole256.0156.020-30
Sulfaquinoxaline301.1156.025-35
Sulfadimethoxine311.1156.025-35

Note: The optimal collision energy can vary significantly between different mass spectrometer platforms. The values provided are indicative and should be used as a starting point for optimization.

Section 3: Concluding Remarks and Best Practices

The successful LC-MS/MS analysis of sulfonamides hinges on a holistic understanding of the entire analytical workflow, from sample collection and preparation to chromatographic separation and mass spectrometric detection. By adopting a systematic troubleshooting approach and paying close attention to the fundamental principles of chromatography and mass spectrometry, you can develop robust, reliable, and high-performing methods.

Key Best Practices:

  • Methodical Method Development: Vary one parameter at a time during method development to clearly understand its effect on the analysis.

  • System Suitability: Always run system suitability tests before an analytical batch to ensure the instrument is performing optimally.

  • Quality Control: Include quality control samples at multiple concentration levels throughout your analytical run to monitor the accuracy and precision of the method.

  • Documentation: Keep detailed records of all experimental parameters and any troubleshooting steps taken. This will be invaluable for future method development and for ensuring method transferability.

By following the guidance provided in this technical support center, you will be well-equipped to tackle the challenges of sulfonamide analysis and generate high-quality, defensible data.

References

  • Kaufmann, A., Butcher, P., Maden, K., Widmer, M., & Pacciarelli, B. (2008). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Journal of AOAC INTERNATIONAL, 91(5), 1147-1157. [Link]

  • Numan, A., & Danielson, N. D. (2004). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photoderivatization. Journal of Chromatographic Science, 42(10), 509-519. [Link]

  • Agilent Technologies. (2018). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Application Note. [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • Li, Y., et al. (2023). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 31(1), 73-84. [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]

  • Brown, L. A., Williams, J. M., & Cooks, R. G. (2021). Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics. Analytical Chemistry, 93(43), 14417-14424. [Link]

  • Deng, Y., & Mani, N. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]

  • Ikonomou, M. G., Blades, A. T., & Kebarle, P. (1991). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Journal of Chromatography A, 545(1), 197-207. [Link]

  • Lee, J., & Lee, H. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioProcess International. [Link]

  • Deng, Y., & Mani, N. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(5), 713-722. [Link]

  • Kaufmann, A., Butcher, P., Maden, K., & Widmer, M. (2002). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Journal of AOAC INTERNATIONAL, 85(4), 853-860. [Link]

  • Agilent Technologies. (2023). Why it matters and how to get good peak shape. Technical Note. [Link]

  • Agilent Technologies. (2014). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Application Note. [Link]

  • A. M. El-Aty, A., et al. (2019). Optimized ESI-MS/MS conditions for the analysis of sulfonamides... ResearchGate. [Link]

  • USDA FSIS. (2012). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. CLG-SUL4.04. [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

  • Kowalska, J., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 461. [Link]

  • Brown, L. A., Williams, J. M., & Cooks, R. G. (2021). Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics. PubMed. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • Li, Y., et al. (2023). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 31(1), 73-84. [Link]

  • Separation Science. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 2. [Link]

  • Zachariasova, M., et al. (2014). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 62(28), 6683-6694. [Link]

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Reference Data & Comparative Studies

Validation

A Technical Guide to the Structure-Activity Relationship of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: Deconstructing a Privileged Scaffold The 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide scaffold represents a confluence of chemical motifs...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing a Privileged Scaffold

The 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide scaffold represents a confluence of chemical motifs frequently employed in medicinal chemistry to elicit a range of biological activities. While comprehensive structure-activity relationship (SAR) studies on this specific parent compound are not extensively documented in publicly available literature, a deep understanding of its constituent parts—the 4-bromophenyl group, the methanesulfonamide core, and the N-cyclopropyl substituent—provides a robust framework for predicting and optimizing its pharmacological profile. This guide synthesizes data from analogous chemical series to construct a comparative analysis, offering insights into the nuanced interplay between structure and function.

The sulfonamide functional group is a cornerstone of medicinal chemistry, featured in a wide array of therapeutic agents.[1] Its ability to act as a bioisostere for carboxylic acids, coupled with its capacity to engage in crucial hydrogen bonding interactions, has cemented its importance in drug design. The strategic placement of a benzylic carbon introduces a three-dimensional aspect to the molecule, influencing its interaction with biological targets. This guide will dissect the SAR of this scaffold by examining the impact of modifications at three key positions: the phenyl ring, the sulfonamide nitrogen, and the methylene bridge.

Comparative Analysis of Structural Modifications

The Influence of the 4-Bromophenyl Moiety

The presence and nature of substituents on the phenyl ring are critical determinants of biological activity in many benzenesulfonamide derivatives. The 4-bromo substitution in the parent scaffold is a common starting point in medicinal chemistry campaigns due to its ability to confer several advantageous properties.

Key Observations:

  • Lipophilicity and Binding Pocket Occupancy: The bromine atom significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and improve binding to hydrophobic pockets within a target protein.

  • Halogen Bonding: Bromine, as a halogen, can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (e.g., oxygen, nitrogen, sulfur) in the active site of a protein. This can contribute to enhanced binding affinity and selectivity.

  • Metabolic Stability: Halogenation can block sites of metabolism, thereby increasing the metabolic stability and half-life of the compound.

Comparative Data for Phenyl Ring Substitutions:

Derivative ClassR' (Phenyl Substitution)Observed Activity/PropertyReference Compound(s)
N-(4-Bromophenyl)furan-2-carboxamides4-BrPotent antibacterial activity3[2]
4-Halophenyl Sulfonamides4-Cl, 4-FVariable activity depending on the targetGeneral observation
N-phenyl-2-phtalimidoethanesulfonamides4-NO₂, 4-CH₃, 4-ClIncreased anticonvulsant activity compared to unsubstituted phenylUnsubstituted analog[3]

The data suggests that substitution at the para-position of the phenyl ring is generally well-tolerated and can be modulated to fine-tune activity. While the 4-bromo substituent often confers potent activity, exploring other halogens or small lipophilic groups could be a viable strategy for optimization.

The Role of the N-Cyclopropyl Group

The N-cyclopropyl group is a "privileged" substituent in modern drug discovery, prized for its unique conformational and electronic properties.[1][4] Its inclusion in the 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide scaffold is likely to have a profound impact on its overall profile.

Key Contributions of the Cyclopropyl Moiety:

  • Enhanced Potency: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor and thereby increasing potency.[5]

  • Metabolic Stability: The cyclopropyl group is generally more resistant to oxidative metabolism compared to larger, more flexible alkyl groups, which can lead to improved pharmacokinetic properties.[6]

  • Modulation of Physicochemical Properties: The cyclopropyl group can influence pKa and lipophilicity, which can in turn affect solubility, permeability, and off-target effects.[1]

Comparison of N-Substituents on Sulfonamides:

Derivative ClassN-SubstituentObserved Activity/PropertyReference Compound(s)
N-Alkyl ArylsulfonamidesCyclopropylmethylPotent and selective 5-HT₇ receptor antagonistN-alkylated arylsulfonamides[7]
Aryl SulfonamidesCyclopropylPotent antiproliferative activityN-Cyclopropyl-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide[5]
N-Alkyl vs. N-Aryl Piperazine DerivativesN-Alkyl (including cyclopropyl)Showed antibacterial activity[1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives[8]

The replacement of the N-cyclopropyl group with other small alkyl or cycloalkyl groups would be a critical step in elucidating the SAR. It is anticipated that larger, more flexible alkyl chains might lead to a decrease in potency due to a greater entropic penalty upon binding.

The Methanesulfonamide Core and the Methylene Linker

The methanesulfonamide core provides the essential hydrogen bonding capabilities and structural scaffold. The methylene linker (-CH₂-) between the phenyl ring and the sulfonamide group introduces a degree of flexibility.

Potential Modifications and Predicted Outcomes:

  • Homologation of the Methylene Linker: Increasing the length of the alkyl chain (e.g., to an ethyl or propyl group) would alter the spatial relationship between the phenyl ring and the sulfonamide, which could either improve or disrupt binding depending on the topology of the target's active site.

  • Introduction of Rigidity: Replacing the methylene linker with a more rigid element, such as a cyclopropylidene or a vinyl group, could further constrain the molecule's conformation and potentially enhance activity.

  • Modification of the Sulfonamide: While the sulfonamide is likely a key pharmacophoric element, its replacement with a bioisostere such as a reversed sulfonamide or an amide could be explored, although this would represent a more significant departure from the parent scaffold.

Experimental Protocols

General Synthesis of N-Benzyl-N-cyclopropylsulfonamides

A common route to synthesize N-substituted benzylic sulfonamides involves the reaction of a benzyl halide with a primary sulfonamide under basic conditions.

Step-by-Step Methodology:

  • Preparation of the Benzyl Halide: The appropriately substituted benzyl alcohol is converted to the corresponding benzyl bromide or chloride using standard halogenating agents (e.g., PBr₃ or SOCl₂).

  • N-Alkylation of the Sulfonamide:

    • To a solution of cyclopropylsulfonamide in a suitable aprotic solvent (e.g., DMF, THF), a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is added portion-wise at 0 °C.

    • The mixture is stirred for 30-60 minutes to allow for the formation of the sulfonamide anion.

    • The substituted benzyl halide, dissolved in the same solvent, is then added dropwise to the reaction mixture.

    • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

    • The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

A manganese-catalyzed N-alkylation of sulfonamides using alcohols has also been reported as an efficient method.[9]

Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds can be evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of isopropanol with HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) is determined.

Visualization of SAR and Workflows

SAR_Summary cluster_scaffold 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide cluster_R1 Phenyl Ring (R1) cluster_R2 N-Substituent (R2) cluster_Linker Methylene Linker Scaffold Core Scaffold R1_Br 4-Bromo (Potent Activity) Scaffold->R1_Br Substitution at R1 R2_Cyclopropyl N-Cyclopropyl (Enhanced Potency, Metabolic Stability) Scaffold->R2_Cyclopropyl Substitution at R2 Linker_CH2 -CH2- (Flexible) Scaffold->Linker_CH2 Linker Modification R1_Cl_F 4-Chloro/Fluoro (Modulated Activity) R1_Br->R1_Cl_F Analog Comparison R1_H Unsubstituted (Reduced Activity) R1_Cl_F->R1_H R2_Alkyl N-Alkyl (linear) (Potentially Lower Potency) R2_Cyclopropyl->R2_Alkyl Analog Comparison R2_H N-H (Primary Sulfonamide) (Different Target Interactions) R2_Alkyl->R2_H Linker_C2H4 -(CH2)2- (Increased Flexibility) Linker_CH2->Linker_C2H4 Homologation Linker_Rigid Rigid Linker (Conformationally Constrained) Linker_CH2->Linker_Rigid Rigidification

Caption: Key Structure-Activity Relationships for the Scaffold.

Synthesis_Workflow Start Substituted Benzyl Alcohol & Cyclopropylsulfonamide Step1 Halogenation of Benzyl Alcohol (e.g., PBr3 or SOCl2) Start->Step1 Step2 N-Alkylation of Sulfonamide (Base, Aprotic Solvent) Start->Step2 Intermediate1 Substituted Benzyl Halide Step1->Intermediate1 Intermediate1->Step2 Intermediate2 Crude Product Step2->Intermediate2 Step3 Purification (Column Chromatography) Intermediate2->Step3 End 1-(Substituted-phenyl)-N-cyclopropylmethanesulfonamide Step3->End

Caption: General Synthetic Workflow.

Conclusion and Future Directions

The 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide scaffold holds significant promise as a template for the design of novel bioactive compounds. By leveraging the established principles of medicinal chemistry and the insights gleaned from analogous series, researchers can rationally design and synthesize derivatives with optimized potency, selectivity, and pharmacokinetic profiles. Future work should focus on the systematic exploration of the chemical space around this scaffold, including a wider range of substitutions on the phenyl ring, variations of the N-substituent, and modifications to the methylene linker. Such studies, coupled with robust biological evaluation, will be crucial in unlocking the full therapeutic potential of this promising class of molecules.

References

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(7), 3715–3724. [Link]

  • Patani, G. A., & LaVoie, E. J. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Ullah, H., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Pharmaceuticals, 15(7), 841. [Link]

  • Hopkins, M. D., et al. (2019). Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents. Organic & Biomolecular Chemistry, 17(37), 8391-8402. [Link]

  • Akgul, O., et al. (2007). Synthesis and anticonvulsant activity of some N-phenyl-2-phtalimidoethanesulfonamide derivatives. Archiv der Pharmazie, 340(12), 656-60. [Link]

  • Berredjem, M., et al. (2023). Recent Progress in Synthesis of Sulfonamides and N-Acylsulfonamides, Biological Applications and Their Structure-Activity Relationship (SAR) Studies. ChemistrySelect, 8(35), e202301859. [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Di Micco, S., et al. (2018). Synthesis and anticancer activities of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PLoS One, 17(10), e0275506. [Link]

  • Kaowinn, S., et al. (2023). N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Frontiers in Pharmacology, 14, 1095955. [Link]

  • Sławiński, J., et al. (2018). Synthesis and anticancer activities of a novel class of 2-phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine derivatives bearing sulfonamides. Molecules, 27(16), 5307. [Link]

  • O'Boyle, N. M., et al. (2011). Synthesis and Microtubule-Destabilizing Activity of N-Cyclopropyl-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide and its Analogs. Journal of Medicinal Chemistry, 54(24), 8567-8579. [Link]

  • Maccallini, C., et al. (2023). Biological evaluation of methanone (ARDAP) as a novel antimicrotubule agent for breast cancer. Journal of Cellular and Molecular Medicine, 27(16), 2419-2431. [Link]

  • Leopoldo, M., et al. (2016). N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. Bioorganic & Medicinal Chemistry Letters, 26(2), 652-656. [Link]

  • Ullah, H., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Pharmaceuticals, 15(7), 841. [Link]

  • Shanu-Wilson, J. (2022). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Liu, P., et al. (2020). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. New Journal of Chemistry, 44(27), 11536-11540. [Link]

  • Hopkins, M. D., et al. (2017). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 15(35), 7349-7359. [Link]

  • Mallikarjuna, S. M., et al. (2014). Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. Journal of Applicable Chemistry, 3(1), 110-116. [Link]

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Comparative

A Comparative Benchmarking Guide to 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide, a Novel Monoacylglycerol Lipase Inhibitor

Introduction: The Critical Role of Monoacylglycerol Lipase (MAGL) in Endocannabinoid Signaling The endocannabinoid system (ECS) is a crucial neuromodulatory network that governs a wide array of physiological processes, i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Monoacylglycerol Lipase (MAGL) in Endocannabinoid Signaling

The endocannabinoid system (ECS) is a crucial neuromodulatory network that governs a wide array of physiological processes, including pain perception, mood, and memory.[1] The primary signaling molecules of the ECS are the endocannabinoids, N-arachidonoylethanolamine (anandamide) and 2-arachidonoylglycerol (2-AG).[1] Monoacylglycerol lipase (MAGL) is the principal enzyme responsible for the degradation of 2-AG, thereby terminating its signaling.[1][2][3][4][5] Inhibition of MAGL elevates 2-AG levels, offering a promising therapeutic strategy for various neurological and inflammatory disorders.[2][3][6] The development of potent and selective MAGL inhibitors is therefore of significant interest to the research and drug development communities.[3][7]

This guide introduces 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide , a novel chemical entity with suspected MAGL-inhibitory activity based on structural informatics. To rigorously characterize this compound, we present a head-to-head benchmarking study against two well-established chemical probes for MAGL:

  • JZL184: A potent, irreversible, and highly selective carbamate-based MAGL inhibitor widely used in preclinical research.[8][9][10]

  • MJN110: A selective N-hydroxysuccinimidyl carbamate-based MAGL inhibitor known for its improved potency and reduced side effects compared to earlier inhibitors.[11][12][13]

This guide will provide a comprehensive framework for evaluating the potency, selectivity, and cellular activity of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide, thereby establishing its potential as a new chemical probe for studying MAGL biology.

The Endocannabinoid Signaling Pathway and the Role of MAGL

The following diagram illustrates the metabolic pathway of the endocannabinoid 2-AG and the central role of MAGL.

MAGL_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DAGL DAGL Two_AG 2-AG DAGL->Two_AG DAG Diacylglycerol (DAG) DAG->DAGL Synthesis MAGL MAGL Arachidonic_Acid Arachidonic Acid MAGL->Arachidonic_Acid Glycerol Glycerol MAGL->Glycerol Two_AG->MAGL Hydrolysis CB1R CB1 Receptor Two_AG->CB1R Binding & Activation

Caption: The 2-AG signaling pathway and its termination by MAGL.

Comparative Experimental Benchmarking

To objectively assess the performance of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide, a series of in vitro and in-cell assays are proposed.

In Vitro Enzymatic Potency Assay

Rationale: The initial and most fundamental assessment is to determine the direct inhibitory effect of the compound on purified MAGL enzyme. A fluorescence-based assay provides a high-throughput and sensitive method for measuring enzyme kinetics and inhibitor potency.[5][14]

Experimental Protocol: Fluorescence-Based MAGL Activity Assay [6][14]

  • Reagents:

    • Recombinant human MAGL

    • Fluorogenic substrate (e.g., 7-hydroxycoumarinyl-arachidonate)[5][14]

    • Assay buffer (e.g., 40 mM HEPES, pH 7.5, 0.1 mg/ml BSA)[6]

    • Test compounds (1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide, JZL184, MJN110) dissolved in DMSO.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well black plate, add the assay buffer and the test compounds.

    • Add the recombinant MAGL enzyme and incubate for 30 minutes at room temperature to allow for inhibitor binding.[6]

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Measure the increase in fluorescence over time using a plate reader (e.g., Ex/Em 360/460 nm).

    • Calculate the rate of reaction and determine the IC50 values for each compound.

Data Presentation:

CompoundIn Vitro MAGL IC50 (nM)
1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamideTo be determined
JZL184~8[10]
MJN110~9.1[13]
Cellular Target Engagement Assay

Rationale: Demonstrating that a compound can enter cells and bind to its intended target in a physiological context is a critical step in probe validation.[15][16][17] An in-cell target engagement assay will confirm the cellular permeability and binding affinity of the novel compound to MAGL within living cells.

Experimental Workflow: In-Cell Target Engagement

Target_Engagement_Workflow cluster_workflow Cellular Target Engagement Workflow Start Live Cells Expressing MAGL Incubate Incubate with Test Compound Start->Incubate Lyse Cell Lysis Incubate->Lyse Probe Add Activity-Based Probe (e.g., FP-TAMRA) Lyse->Probe Analyze SDS-PAGE & In-Gel Fluorescence Probe->Analyze End Quantify Target Occupancy Analyze->End

Caption: Workflow for assessing cellular target engagement of MAGL inhibitors.

Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP) [6][8][18]

  • Reagents:

    • Human cancer cell line with high MAGL expression (e.g., aggressive human cancer cell lines)[6]

    • Test compounds

    • Activity-based probe with a fluorescent reporter (e.g., FP-TAMRA)[19]

  • Procedure:

    • Culture cells to ~80% confluency.

    • Treat cells with varying concentrations of the test compounds for a defined period.

    • Harvest and lyse the cells.

    • Incubate the cell lysates with the fluorescent activity-based probe, which will covalently label active serine hydrolases, including MAGL.

    • Separate proteins by SDS-PAGE.

    • Visualize labeled proteins using an in-gel fluorescence scanner.

    • Quantify the fluorescence intensity of the MAGL band to determine the extent of target engagement by the test compound.

Data Presentation:

CompoundCellular MAGL EC50 (nM)
1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamideTo be determined
JZL184Literature Value
MJN110Literature Value
Selectivity Profiling

Rationale: A good chemical probe should exhibit high selectivity for its intended target over other related proteins to minimize off-target effects.[6] MAGL belongs to the serine hydrolase superfamily; therefore, it is crucial to assess the selectivity of the novel compound against other key serine hydrolases, particularly those involved in endocannabinoid metabolism like fatty acid amide hydrolase (FAAH), α/β-hydrolase domain containing 6 (ABHD6), and ABHD12.[6]

Experimental Protocol: Broad Serine Hydrolase Selectivity Screen (ABPP) [6][8]

  • Reagents:

    • Mouse brain proteome (rich in serine hydrolases)

    • Test compounds

    • Broad-spectrum serine hydrolase activity-based probe (e.g., FP-TAMRA)[19]

  • Procedure:

    • Pre-incubate the mouse brain proteome with a high concentration of the test compounds.

    • Label the proteome with the FP-TAMRA probe.

    • Separate the proteins by SDS-PAGE.

    • Analyze the gel for any reduction in fluorescence of bands corresponding to other serine hydrolases, indicating off-target inhibition.

Data Presentation:

CompoundSelectivity for MAGL vs. FAAHSelectivity for MAGL vs. ABHD6Selectivity for MAGL vs. ABHD12
1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamideTo be determinedTo be determinedTo be determined
JZL184>100-fold[8]Literature ValueLiterature Value
MJN110Highly selective[13]Some inhibition[13]Literature Value

Discussion and Interpretation

The collective data from these benchmarking experiments will provide a robust profile of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide.

  • Potency: The in vitro IC50 value will establish the intrinsic inhibitory potency against MAGL. A low nanomolar or sub-nanomolar IC50 would be indicative of a potent inhibitor.

  • Cellular Activity: The cellular EC50 from the target engagement assay will reveal the compound's ability to cross the cell membrane and interact with MAGL in its native environment. A close correlation between the in vitro IC50 and cellular EC50 suggests good cell permeability and lack of significant efflux.

  • Selectivity: The selectivity profiling will determine the "cleanliness" of the compound. High selectivity for MAGL is a hallmark of a good chemical probe, ensuring that observed biological effects are attributable to the inhibition of the intended target.

A successful outcome of this benchmarking study would be the characterization of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide as a potent, selective, and cell-active MAGL inhibitor, thereby adding a valuable new tool to the repertoire of chemical probes available for studying the endocannabinoid system.

References

  • Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. (2022-08-29). Frontiers in Chemistry. [Link]

  • Highly Specific Miniaturized Fluorescent Monoacylglycerol Lipase Probes Enable Translational Research. (2023). Journal of the American Chemical Society. [Link]

  • Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. (2023). MDPI. [Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. (2022-07-08). MDPI. [Link]

  • Chemical Probes of Endocannabinoid Metabolism. (2012). ScienceDirect. [Link]

  • Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. (2001). Journal of Medicinal Chemistry. [Link]

  • Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study. (2019). ResearchGate. [Link]

  • Target Engagement Assays in Early Drug Discovery. (2021). Journal of Medicinal Chemistry. [Link]

  • Discovery of Potent and Reversible Monoacylglycerol Lipase Inhibitors. (2012). PubMed Central. [Link]

  • Activity-Based Protein Profiling Delivers Selective Drug Candidate ABX-1431, a Monoacylglycerol Lipase Inhibitor, To Control Lipid Metabolism in Neurological Disorders. (2018). Journal of Medicinal Chemistry. [Link]

  • Chemical Probes of Endocannabinoid Metabolism. (2012). PubMed Central. [Link]

  • The Novel Monoacylglycerol Lipase Inhibitor MJN110 Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model. (2020). PubMed Central. [Link]

  • A fluorescence-based assay for monoacylglycerol lipase compatible with inhibitor screening. (2009). Analytical Biochemistry. [Link]

  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. (2022). Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis and Evaluation of 18F-labeled Monoacylglycerol Lipase Inhibitors as Novel Positron Emission Tomography Probes. (2018). PubMed Central. [Link]

  • Target occupancy and engagement assays show that MAGLi 432 potently... (2020). ResearchGate. [Link]

  • InCELL Compound-Target Engagement Assays for Drug Discovery. (2020). YouTube. [Link]

  • Development of MAGL inhibitors. Molecular Modeling & Virtual Screening Laboratory. [Link]

  • Competitive gel-based activity-based protein profiling (ABPP) reveals... (2019). ResearchGate. [Link]

  • Monoacylglycerol lipase. Wikipedia. [Link]

  • Chapter 9: Natural and Synthetic Agents That Target Intracellular Monoacylglycerol Lipase (MGL) Activity. (2020). Royal Society of Chemistry. [Link]

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  • A Highly Selective and Versatile Probe Platform for Visualization of Monoacylglycerol Lipase. (2021). Chemistry – A European Journal. [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). ResearchGate. [Link]

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  • The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. (2012). Journal of Medicinal Chemistry. [Link]

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Comparative

A Senior Application Scientist's Guide to the Purity Assessment of Commercially Sourced 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide

For researchers, scientists, and drug development professionals, the purity of a starting material is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and translatable experime...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of a starting material is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and translatable experimental data are built. In the context of medicinal chemistry and drug discovery, even minute impurities can lead to off-target effects, skewed structure-activity relationships (SAR), and ultimately, the failure of promising candidates. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for assessing the purity of commercially sourced 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide, a compound of interest in contemporary research programs.

The choice of analytical technique is a critical decision point, dictated by the specific questions being asked. Are we looking for a rapid, qualitative assessment of bulk purity, or do we need to identify and quantify trace-level impurities that could have significant pharmacological implications? Here, we will dissect the application of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to this specific analytical challenge. Our approach is not to simply present protocols, but to elucidate the scientific rationale behind the selection of each method and its parameters, thereby empowering the end-user to make informed decisions.

The Analytical Imperative: Why Purity Matters

1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide is a molecule that combines several chemical functionalities: a brominated aromatic ring, a sulfonamide linkage, and a cyclopropyl group. Each of these presents potential pitfalls during synthesis, which can lead to a range of process-related impurities. For instance, incomplete bromination could leave behind the non-brominated analogue, while over-bromination could result in di-brominated species.[1] Residual starting materials, such as 4-bromoaniline or a derivative of methanesulfonyl chloride, are also common culprits. Furthermore, degradation of the sulfonamide moiety can occur, potentially yielding compounds like sulfanilic acid.[2][3][4]

Given these possibilities, a multi-pronged analytical approach is not just recommended; it is essential for a comprehensive purity assessment.

Comparative Analysis of Purity Assessment Methodologies

The selection of an appropriate analytical method hinges on a balance of sensitivity, specificity, and the nature of the information required. The following table provides a high-level comparison of the techniques discussed in this guide.

TechniquePrincipleInformation ObtainedSensitivityQuantitation CapabilityKey AdvantagesLimitations
HPLC-UV Differential partitioning between a stationary and mobile phaseRetention time, peak area (% purity)High (ng to µg/mL)[5]Excellent, high precision and accuracy[5]Robust, reproducible, widely available for routine QC[5]Requires reference standards for impurity identification, potential for co-elution
qNMR Signal intensity is directly proportional to the number of nucleiAbsolute purity, structural confirmationModerateExcellent, primary analytical method[6]No reference standard of the analyte needed, non-destructiveLower sensitivity than MS-based methods, potential for signal overlap
LC-MS/MS Separation by chromatography followed by mass-to-charge ratio analysisMolecular weight, structural fragmentation patternsVery High (pg to ng/mL)Excellent for targeted analysisUnsurpassed sensitivity and specificity for impurity identification[7]More complex instrumentation, semi-quantitative for unknown impurities without standards

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[8][9]

High-Performance Liquid Chromatography (HPLC) for Percentage Purity

HPLC with UV detection is the workhorse for determining the percentage purity of a sample by area normalization. The underlying principle is that the area of a chromatographic peak is proportional to the concentration of the corresponding analyte.

Rationale for Method Design:

  • Column: A C18 column is selected due to its versatility and excellent retention of moderately polar to non-polar compounds like our target molecule.[10]

  • Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid is employed. The formic acid helps to protonate the sulfonamide, leading to sharper peaks and improved chromatographic resolution. The gradient elution ensures that both the main compound and any potential impurities with a wider range of polarities are eluted and resolved.

  • Detector Wavelength: The detection wavelength is set at the λmax of the 4-bromophenyl chromophore to ensure maximum sensitivity.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL with the same solvent.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV-Vis detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: 249 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage purity using the area normalization method: % Purity = (Area of main peak / Total area of all peaks) * 100

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary ratio method that allows for the determination of the absolute purity of a compound without the need for a reference standard of the analyte itself.[6][11] Instead, a certified internal standard of known purity is used.

Rationale for Method Design:

  • Internal Standard: Maleic acid is chosen as the internal standard due to its high purity, stability, and simple NMR spectrum with a distinct singlet that does not overlap with the signals of the analyte.[12][13]

  • Solvent: DMSO-d6 is selected for its ability to dissolve both the analyte and the internal standard.

  • Acquisition Parameters: A long relaxation delay (D1) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide into an NMR tube.

    • Accurately weigh approximately 5 mg of maleic acid (certified reference material) into the same NMR tube.

    • Add approximately 0.75 mL of DMSO-d6.

    • Vortex until fully dissolved.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard quantitative pulse sequence.

    • Relaxation Delay (D1): 30 seconds.

    • Number of Scans: 16.

  • Data Processing and Analysis:

    • Apply a line broadening of 0.3 Hz.

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the aromatic protons) and the singlet from maleic acid.

    • Calculate the purity using the following equation: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

LC-MS/MS for Impurity Identification and Profiling

LC-MS/MS provides unparalleled sensitivity and specificity for identifying and characterizing unknown impurities.[7]

Rationale for Method Design:

  • Ionization: Electrospray ionization (ESI) in positive mode is chosen as it is effective for protonating the sulfonamide nitrogen.

  • MS/MS: Tandem mass spectrometry allows for the fragmentation of parent ions, providing structural information about the impurities.

Detailed Protocol:

  • Sample Preparation:

    • Use the same sample prepared for HPLC analysis (0.1 mg/mL).

  • LC-MS/MS Conditions:

    • LC System: UHPLC system for optimal resolution.

    • Column and Mobile Phase: Same as the HPLC method.

    • Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.

    • Ionization Mode: ESI Positive.

    • Analysis Mode: Full scan for initial screening, followed by product ion scan (MS/MS) on ions of interest.

  • Data Analysis:

    • Extract ion chromatograms for expected impurities based on their theoretical m/z values.

    • For unknown peaks, analyze the MS and MS/MS spectra to propose potential structures.

Visualizing the Purity Assessment Workflow

Purity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Quantitative Analysis & Structural Confirmation cluster_2 Decision & Reporting Start Commercial Sample of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide HPLC_Screen HPLC-UV Analysis (% Area Purity) Start->HPLC_Screen qNMR_Analysis qNMR Analysis (Absolute Purity) HPLC_Screen->qNMR_Analysis Quantitative Confirmation LCMS_Analysis LC-MS/MS Analysis (Impurity Profiling) HPLC_Screen->LCMS_Analysis Impurity Identification High_Purity Purity > 98% No significant impurities qNMR_Analysis->High_Purity if purity is high Low_Purity Purity < 98% Or significant impurities detected qNMR_Analysis->Low_Purity if purity is low LCMS_Analysis->High_Purity if no major impurities LCMS_Analysis->Low_Purity if impurities are identified Final_Report Comprehensive Purity Report High_Purity->Final_Report Low_Purity->Final_Report

Caption: A logical workflow for the comprehensive purity assessment of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide.

Comparative Data of Hypothetical Commercial Samples

To illustrate the application of these methods, let's consider hypothetical data from three different commercial suppliers (A, B, and C).

SupplierHPLC Purity (% Area)qNMR Purity (%)Key Impurities Identified by LC-MS/MS
Supplier A 99.2%99.1%4-bromoaniline (0.08%)
Supplier B 97.5%97.2%1-Phenyl-N-cyclopropylmethanesulfonamide (non-brominated, 1.5%), Unknown at m/z 368 (0.8%)
Supplier C 95.1%94.8%4-bromoaniline (0.5%), di-brominated analogue (2.1%), residual solvent (ethyl acetate)

Interpretation of Results:

  • Supplier A provides high-purity material suitable for most applications. The low-level impurity is a known starting material.

  • Supplier B 's product contains a significant amount of the non-brominated analogue, which could interfere with SAR studies. The unknown impurity would require further characterization.

  • Supplier C 's material has lower purity and multiple impurities, making it less suitable for sensitive applications without further purification.

Conclusion and Recommendations

The purity assessment of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide requires a thoughtful and multi-faceted analytical strategy. While HPLC-UV provides a rapid and reliable measure of percentage purity, it should be complemented by qNMR for an absolute purity determination and LC-MS/MS for the confident identification of any impurities. This comprehensive approach ensures the integrity of your research and the reliability of your data. For critical applications in drug development, sourcing from suppliers who provide a detailed Certificate of Analysis with data from multiple orthogonal techniques is strongly recommended.

References

  • Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4438. Available at: [Link]

  • ResearchGate. (n.d.). Studies on sulfonamide degradation products. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available at: [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(5), 406-414. Available at: [Link]

  • ResearchGate. (2014). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • Pauli, G. F., et al. (2014). Purity by Absolute qNMR Instructions. Available at: [Link]

  • Global Journal of Pharmacy & Pharmaceutical Sciences. (2023). Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combination. Available at: [Link]

  • Mani, C., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1238-1244. Available at: [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7943. Available at: [Link]

  • Google Patents. (2017). Process for preparation of macitentan.
  • ResearchGate. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. Available at: [Link]

  • Shimadzu. (2020). Detection and Quantitation of Nitrosamine Impurities in Drug Substances by LC-HRMS on LCMS-9030. Available at: [Link]

  • Asian Journal of Pharmaceutical Analysis. (2022). A Review on Carcinogenic Impurities Found in Marketed Drugs and Strategies for its Determination by Analytical Methods. Available at: [Link]

  • MDPI. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Available at: [Link]

  • Journal of Chemical Health Risks. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5h-Cyclopenta[d]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Available at: [Link]

  • PubMed. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Available at: [Link]

  • PubMed. (2023). Development of 1H qNMR Analytical Procedure for Purity Determination of Imazosulfuron and 1,4-BTMSB-d4 for ISO 17034 Accreditation. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Available at: [Link]

  • PubMed. (2005). A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. Available at: [Link]

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  • National Center for Biotechnology Information. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Available at: [Link]

  • MDPI. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Available at: [Link]

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  • ResearchGate. (2019). Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways. Available at: [Link]

  • IOSR Journal of Pharmacy. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]

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Validation

Part 1: Foundational Concepts: The 'Why' Behind the 'How'

An In-Depth Technical Guide to Comparative Docking Studies of Bromophenyl Sulfonamides: A Case Study with Human Carbonic Anhydrase II This guide provides researchers, scientists, and drug development professionals with a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Comparative Docking Studies of Bromophenyl Sulfonamides: A Case Study with Human Carbonic Anhydrase II

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for conducting and interpreting comparative molecular docking studies. We will focus on a series of bromophenyl sulfonamide derivatives, a chemical scaffold of significant interest in medicinal chemistry. To ground our discussion in a real-world application, we will use Human Carbonic Anhydrase II (CA II) as our model protein target, a well-established receptor for sulfonamide-based inhibitors. This document moves beyond a simple recitation of steps to explain the critical reasoning behind experimental choices, ensuring a robust and self-validating methodology.

Before embarking on any computational experiment, it is imperative to understand the underlying principles that govern the system. The choices made at this stage dictate the validity and relevance of the final results.

Target Selection Rationale: Why Carbonic Anhydrase II?

Human Carbonic Anhydrase II is an exemplary target for this comparative guide for several reasons. It is a zinc-containing metalloenzyme that plays a crucial role in physiological processes, and its dysregulation is implicated in diseases like glaucoma and epilepsy.[1][2] Crucially, the enzyme's active site and its interaction with sulfonamide inhibitors are exceptionally well-characterized, with numerous high-resolution crystal structures available in the Protein Data Bank (PDB).[3] This wealth of empirical data provides a solid foundation for validating our computational protocol. Sulfonamides are known to act as potent CA II inhibitors, making this a clinically and mechanistically relevant system for demonstrating the principles of a comparative docking study.[2]

The Sulfonamide Pharmacophore: A Privileged Scaffold for CA II Inhibition

The effectiveness of sulfonamides against carbonic anhydrases stems from a key pharmacophoric feature: the unsubstituted sulfonamide group (-SO₂NH₂). This moiety can deprotonate at physiological pH to form a sulfonamidate anion (-SO₂NH⁻). This anion acts as a powerful zinc-binding group (ZBG), coordinating directly to the catalytic Zn²⁺ ion in the enzyme's active site with high affinity. This interaction mimics the binding of the natural substrate, displacing a zinc-bound water molecule and inhibiting the enzyme's catalytic activity. The aryl ring to which the sulfonamide is attached provides a scaffold for further interactions within the active site, influencing binding affinity and selectivity. Our focus on bromophenyl sulfonamides allows us to systematically probe how the position and electronic nature of the bromine substituent modulate these secondary interactions.

Navigating Docking Algorithms and Scoring Functions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4][5] The process involves two main components: a search algorithm and a scoring function.[6]

  • Search Algorithms: These algorithms generate a multitude of possible binding poses of the ligand within the receptor's active site. They can range from systematic searches to stochastic methods like genetic algorithms, which are employed by programs like AutoDock.[6]

  • Scoring Functions: Once poses are generated, a scoring function estimates the binding free energy for each pose.[6] The goal is to differentiate between native-like (correct) poses and incorrect ones. Scoring functions are generally categorized into three types:

    • Force-Field-Based: Use classical mechanics energy terms like van der Waals and electrostatic interactions.

    • Empirical: Use weighted energy terms derived from fitting to experimental binding data.[7]

    • Knowledge-Based: Derive statistical potentials from analyzing known protein-ligand crystal structures.

It is critical to recognize that all scoring functions are approximations.[8] Their performance can vary significantly depending on the protein target and ligand series.[9] Therefore, a rigorous validation step is not merely recommended; it is essential for establishing the trustworthiness of a docking protocol for a specific biological system.[10][11]

Part 2: A Validated Experimental Protocol: The 'How'

This section details a self-validating workflow for a comparative docking study. Each step is designed to build upon the last, ensuring the final results are both reproducible and reliable.

Overall Experimental Workflow

The entire process, from data retrieval to final analysis, can be visualized as a logical progression.

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation cluster_docking Phase 3: Comparative Docking cluster_analysis Phase 4: Analysis PDB 1. Retrieve Receptor (PDB: 2VVA) Ligands 2. Design & Prepare Ligand Set Redock 3. Extract Native Ligand & Re-dock PDB->Redock Grid 5. Define Binding Site Grid Ligands->Grid RMSD 4. Calculate RMSD (Success if < 2.0 Å) Redock->RMSD RMSD->Grid Dock 6. Dock Ligand Set Grid->Dock Analyze 7. Analyze Scores & Poses Dock->Analyze Visualize 8. Visualize Key Interactions Analyze->Visualize SAR 9. Derive SAR Visualize->SAR

Caption: Workflow for a validated comparative docking study.

Step 1: Preparation of the Receptor (Human Carbonic Anhydrase II)

Causality: The raw crystal structure from the PDB is not immediately ready for docking. It contains non-essential molecules (e.g., crystallization agents, water) and lacks hydrogen atoms, which are crucial for defining hydrogen bond networks. This preparation phase standardizes the receptor for a physically realistic simulation.

Protocol:

  • Obtain Structure: Download the crystal structure of Human Carbonic Anhydrase II in complex with 4-bromo-N-(4-sulfamoylphenethyl)benzamide. PDB ID: 2VVA.

  • Clean Structure: Using molecular modeling software (e.g., UCSF Chimera, PyMOL, Schrödinger Maestro), remove all water molecules and any co-solvents or ions not essential for catalysis (except for the active site Zn²⁺ ion).

  • Protonation: Add hydrogen atoms to the protein, ensuring correct ionization states for acidic and basic residues at a physiological pH of 7.4. Histidine protonation states, particularly for those coordinating the zinc ion (His94, His96, His119), must be carefully checked.

  • Assign Charges: Assign partial atomic charges using a standard force field (e.g., AMBER, CHARMM).

  • Energy Minimization (Optional but Recommended): Perform a brief energy minimization on the protein structure to relieve any steric clashes introduced during the protonation step. The backbone atoms, especially those in the active site, should be constrained to preserve the experimentally determined conformation.

  • Save Prepared Receptor: Save the final structure in a suitable format (e.g., PDBQT for AutoDock).

Step 2: Preparation of the Ligands (Bromophenyl Sulfonamides)

Causality: Ligands must be converted into a 3D format with correct stereochemistry and a low-energy conformation. This ensures the docking algorithm starts with a physically plausible molecule, improving the efficiency and accuracy of the conformational search.

Protocol:

  • Ligand Design: For this guide, we will use a small, representative set:

    • LIG-REF: 4-bromobenzenesulfonamide (a reference compound).

    • LIG-ORTHO: 2-bromobenzenesulfonamide.

    • LIG-META: 3-bromobenzenesulfonamide.

    • LIG-PARA: 4-bromobenzenesulfonamide (same as LIG-REF, for internal consistency).

    • Native Ligand: The co-crystallized ligand from PDB 2VVA (for validation).

  • 2D to 3D Conversion: Sketch each molecule in a 2D chemical drawing tool and convert it to a 3D structure.

  • Energy Minimization: Perform a thorough energy minimization of each ligand using a suitable force field (e.g., MMFF94). This step finds a low-energy conformation for each molecule.

  • Assign Charges: Calculate and assign partial atomic charges (e.g., Gasteiger charges for AutoDock).

  • Define Torsions: Identify and define the rotatable bonds within each ligand.

  • Save Prepared Ligands: Save the final structures in the required format (e.g., PDBQT).

Step 3: Docking Protocol Validation (The Self-Validating System)

Causality: This is the most critical step for ensuring trustworthiness. By "re-docking" the native ligand that was co-crystallized with the protein, we can assess whether our chosen software, scoring function, and parameters can reproduce the experimentally observed binding mode.[10] A successful validation provides confidence that the protocol can be reliably applied to novel, similar ligands.[12]

Protocol:

  • Extract Native Ligand: From the original, cleaned PDB file (2VVA), save the coordinates of the co-crystallized inhibitor into a separate file. This is your experimental reference pose.

  • Prepare Native Ligand: Process this extracted ligand through the same preparation pipeline described in Step 2.

  • Define the Binding Box: Define the docking search space (the "grid box" in AutoDock terms). This box should be centered on the native ligand's position in the crystal structure and be large enough to encompass the entire active site, allowing for translational and rotational freedom. A typical size is a 20x20x20 Å cube.

  • Execute Re-Docking: Dock the prepared native ligand back into the prepared receptor using the defined grid box and docking parameters.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

  • Assess Success: A successful validation is generally defined by an RMSD value of less than 2.0 Å.[10][13] This indicates that the docking protocol can accurately reproduce the known binding mode. If the RMSD is > 2.0 Å, the protocol (e.g., grid size, docking parameters) must be adjusted and re-validated.

Step 4: Comparative Docking Simulation

Causality: With a validated protocol, we can now confidently apply it to our series of novel bromophenyl sulfonamide derivatives to predict their binding affinities and modes.

Protocol:

  • Use Validated Parameters: Employ the exact same receptor structure and grid box parameters established during the successful validation in Step 3.

  • Batch Docking: Systematically dock each prepared ligand (LIG-ORTHO, LIG-META, LIG-PARA) into the CA II active site.

  • Save Results: For each ligand, save the top-ranked poses and their corresponding binding affinity scores as reported by the docking software's scoring function.

Step 5: Analysis and Visualization of Results

Causality: Docking scores are only part of the story. Visual inspection of the predicted binding poses is essential to ensure they are chemically sensible and to understand the specific molecular interactions that contribute to the predicted affinity.

Protocol:

  • Collate Data: Organize the binding affinity scores for all ligands into a summary table.

  • Visual Inspection: For each ligand, load the prepared receptor and the top-ranked docked pose into a molecular visualization program (e.g., PyMOL).

  • Analyze Interactions: Identify and analyze key molecular interactions:

    • Zinc Coordination: Verify that the sulfonamide nitrogen is coordinating with the active site Zn²⁺ ion.

    • Hydrogen Bonds: Look for hydrogen bonds between the sulfonamide oxygens and the backbone NH of Thr199.

    • Hydrophobic Interactions: Examine the interactions of the bromophenyl ring with hydrophobic residues lining the active site pocket, such as Val121, Leu198, and Pro202.

    • Halogen Interactions: Specifically note the position of the bromine atom and any potential favorable interactions.

Part 3: Data Interpretation and Discussion

The raw output of a docking simulation requires careful scientific interpretation to transform numbers into actionable insights for drug design.

Quantitative Data Summary

All quantitative results should be summarized for clear comparison. The binding affinity is typically reported in kcal/mol, where a more negative value indicates a stronger predicted binding.

Ligand IDDerivative DescriptionPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesObservations
Native Co-crystallized Ligand-9.5 (Reference)Zn²⁺, His94, Thr199, Gln92Validation successful (RMSD < 2.0 Å)
LIG-PARA 4-bromobenzenesulfonamide-8.2Zn²⁺, His94, Thr199, Leu198Para-bromo group occupies a hydrophobic pocket near Leu198.
LIG-META 3-bromobenzenesulfonamide-7.9Zn²⁺, His94, Thr199, Val121Meta-bromo points towards the entrance of the active site.
LIG-ORTHO 2-bromobenzenesulfonamide-7.1Zn²⁺, His94, Thr199Ortho-bromo causes potential steric hindrance with the side chain of Thr199.

Note: The binding affinity values presented here are illustrative for the purpose of this guide.

Structure-Activity Relationship (SAR) Insights

Based on the hypothetical data, we can derive preliminary structure-activity relationships. The docking results suggest that the position of the bromine atom significantly influences binding affinity.

G cluster_sar Hypothetical SAR for Bromobenzenesulfonamides Para Para-Bromo (-8.2 kcal/mol) Good fit in hydrophobic pocket Meta Meta-Bromo (-7.9 kcal/mol) Solvent exposed Para->Meta Slightly Weaker Binding Ortho Ortho-Bromo (-7.1 kcal/mol) Steric clash Meta->Ortho Weaker Binding

Caption: Hypothetical SAR based on docking results.

Discussion of Results

Our comparative docking study, anchored by a successful re-docking validation (RMSD < 2.0 Å), provides credible predictions for the binding of bromophenyl sulfonamide isomers to Carbonic Anhydrase II. The results from our illustrative table suggest a clear preference for the para substitution (LIG-PARA).

Expertise & Causality: The higher predicted affinity for the para-isomer (-8.2 kcal/mol) can be rationalized by visual inspection of its binding pose. The bromine atom at the para-position extends into a well-defined hydrophobic pocket lined by residues such as Leu198 and Pro202, leading to favorable van der Waals interactions. In contrast, the meta-bromo derivative (-7.9 kcal/mol) appears to orient its bromine atom towards the more solvent-exposed region of the active site entrance, resulting in less optimal hydrophobic engagement. The ortho-isomer shows the lowest predicted affinity (-7.1 kcal/mol), which is likely due to steric hindrance between the bulky bromine atom and the side chain of Thr199, potentially forcing the sulfonamide group into a slightly less favorable geometry for zinc coordination.

Trustworthiness & Limitations: While these results provide a strong, testable hypothesis, it is crucial to acknowledge the inherent limitations of molecular docking.[11] Scoring functions are imperfect and may not fully capture the energetic contributions of solvation or subtle protein conformational changes.[8] The predictions made here are not a substitute for experimental validation. However, by grounding our study in a validated protocol, we have generated a high-quality computational model that can effectively prioritize which compounds to synthesize and test first, thereby saving significant time and resources in an experimental drug discovery campaign.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to conducting comparative molecular docking studies. By integrating a robust validation step, we establish a self-validating system that lends high confidence to the subsequent predictions for a series of novel compounds. The case study of bromophenyl sulfonamides against Human Carbonic Anhydrase II demonstrates how this methodology can yield valuable insights into structure-activity relationships, effectively guiding rational drug design. The principles and protocols detailed herein are broadly applicable and serve as a blueprint for researchers aiming to leverage computational tools in their quest for novel therapeutics.

References

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  • Ilango, K., & Arulkumaran, G. (2014). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics, 24(2), 115-124. [Link][4]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide: A Senior Application Scientist's Guide

Hazard Assessment: A Precautionary Approach Given the absence of a specific Safety Data Sheet (SDS) for 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide[1], a risk assessment must be based on the known hazards of its co...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A Precautionary Approach

Given the absence of a specific Safety Data Sheet (SDS) for 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide[1], a risk assessment must be based on the known hazards of its constituent functional groups. This precautionary principle is a cornerstone of laboratory safety when dealing with uncharacterized substances.

  • Brominated Aromatic Compounds: This class of compounds can exhibit environmental persistence and potential toxicity. Brominated flame retardants, for example, are known for their environmental and health concerns.[2] Improper disposal could lead to the contamination of soil and groundwater.[2]

  • Sulfonamides: While widely used as antibiotics, sulfonamides can also be environmental pollutants if not disposed of correctly, potentially impacting ecosystems.[3][4] The degradation products of sulfonamides can also be of environmental concern.[5]

Therefore, until proven otherwise, 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide must be treated as a hazardous waste with potential environmental and health risks.

Inferred Hazard Data Summary
Hazard CategoryInferred Risk and Rationale
Acute Toxicity Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on similar brominated and sulfonamide compounds.
Skin Corrosion/Irritation Potential for skin irritation.
Eye Damage/Irritation Potential for serious eye irritation.
Environmental Hazard High potential for being hazardous to the aquatic environment due to the presence of a stable bromophenyl group.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide for disposal, a comprehensive suite of PPE is mandatory to mitigate exposure risks.

  • Hand Protection: Nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles are essential. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended. All handling of the solid should be done in a certified chemical fume hood.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert colleagues in the vicinity and evacuate the immediate area.

  • Restrict Access: Prevent unauthorized personnel from entering the spill zone.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE described in the previous section.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.

    • For solutions: Surround the spill with an inert absorbent material to contain the liquid.

  • Clean Up: Carefully scoop the contained material into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate: Wipe the spill area with a suitable solvent (such as ethanol or isopropanol) and then with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to treat it as a halogenated organic hazardous waste.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Segregation

Proper segregation is the foundation of safe chemical waste management.[7]

  • Solid Waste: Collect pure 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide, and any materials grossly contaminated with it (e.g., weighing paper, gloves), in a dedicated, clearly labeled "Halogenated Organic Solid Waste" container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible "Halogenated Organic Liquid Waste" container. Do not mix with aqueous or non-halogenated organic waste streams.[8]

  • Aqueous Waste: Any aqueous layers from extractions or washes that may contain trace amounts of the compound should be collected as hazardous aqueous waste.

Step 2: Waste Container Management
  • Container Type: Use only containers that are in good condition, compatible with the waste, and have a secure, leak-proof lid. The original chemical container is often a good choice.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide," and the approximate concentration and quantity. Your institution's EHS office will provide specific labeling requirements.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should have secondary containment to prevent spills from reaching drains.[7][9] Keep containers closed except when adding waste.

Step 3: Final Disposal
  • Professional Disposal: The ultimate disposal of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide must be handled by a licensed hazardous waste disposal company. Your institution's EHS office will coordinate the pickup and disposal process.

  • Incineration: The preferred method of disposal for halogenated organic compounds is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[10][11] This method ensures the complete destruction of the compound, preventing its release into the environment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide and its associated waste.

DisposalWorkflow cluster_form Determine Physical Form cluster_container Select & Label Waste Container start Waste Generated (1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide) solid Solid Compound start->solid liquid Solution start->liquid contaminated Contaminated Materials (Gloves, Paper, etc.) start->contaminated solid_container Halogenated Organic Solid Waste Container solid->solid_container liquid_container Halogenated Organic Liquid Waste Container liquid->liquid_container contaminated->solid_container storage Store in Secondary Containment in Satellite Accumulation Area solid_container->storage liquid_container->storage pickup Arrange for Pickup by EHS/Licensed Waste Vendor storage->pickup disposal Final Disposal via High-Temperature Incineration pickup->disposal

Caption: Disposal workflow for 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide.

By adhering to this comprehensive disposal plan, you ensure the safety of yourself and your colleagues, maintain compliance with environmental regulations, and uphold the principles of responsible scientific research.

References

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